molecular formula C12H13N3O4 B1528411 tert-Butyl 4-nitro-1H-indazole-1-carboxylate CAS No. 801315-75-3

tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Cat. No.: B1528411
CAS No.: 801315-75-3
M. Wt: 263.25 g/mol
InChI Key: XXEBQBAOQGKRMP-UHFFFAOYSA-N
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Description

tert-Butyl 4-nitro-1H-indazole-1-carboxylate is a valuable nitro-substituted indazole derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position nitrogen. This Boc protecting group is a critical feature that enhances the compound's stability during synthetic processes and allows for selective deprotection in multi-step organic synthesis . The nitro group at the 4-position is an electron-withdrawing moiety that serves as a versatile handle for further functionalization, most notably through reduction to a primary amine, which is a key intermediate for constructing more complex molecules via amide bond formation or nucleophilic aromatic substitution . Indazole-containing derivatives represent one of the most important heterocycles in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities such as anti-inflammatory, anticancer, antifungal, and antibacterial effects . Several FDA-approved drugs, including the tyrosine kinase inhibitors Pazopanib and Axitinib, incorporate the 1H-indazole scaffold, underscoring its significance in drug discovery . This compound serves as a crucial building block for the diversity-oriented synthesis of novel 1H-indazole derivatives, which are actively researched for their cytotoxic activity against various cancer cell lines, including human alveolar adenocarcinoma (A549) and human breast adenocarcinoma (MCF7) . Applications: This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery research. Its key applications include: serving as a precursor for the synthesis of 4-amino-indazole derivatives via nitro group reduction; acting as a protected scaffold for the construction of combinatorial libraries for biological screening; and functioning as a key intermediate in the development of potential kinase inhibitors and anticancer agents . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

tert-butyl 4-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEBQBAOQGKRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731313
Record name tert-Butyl 4-nitro-1H-indazole-1-carboxylate
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801315-75-3
Record name 1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester
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Record name tert-Butyl 4-nitro-1H-indazole-1-carboxylate
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Record name tert-butyl 4-nitro-1H-indazole-1-carboxylate
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Foundational & Exploratory

A Technical Guide to the Physical Properties of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, indazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. Their utility in medicinal chemistry is well-documented, with applications ranging from oncology to neurodegenerative disorders. The introduction of a nitro group and a tert-butoxycarbonyl (Boc) protecting group onto the indazole core, as in tert-Butyl 4-nitro-1H-indazole-1-carboxylate, creates a versatile intermediate for the synthesis of more complex molecular architectures. The precise physical and chemical properties of such intermediates are paramount for process development, quality control, and the ultimate success of a synthetic campaign.

This in-depth technical guide provides a comprehensive overview of the anticipated physical properties of this compound. While specific experimental data for this particular isomer is not widely available in the public domain, this guide leverages data from closely related isomers and the parent 4-nitroindazole structure to provide reliable estimates and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective utilization in their research endeavors.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. This compound possesses the molecular formula C12H13N3O4, corresponding to a molecular weight of 263.25 g/mol .[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the bulky tert-butyl ester significantly influence the molecule's polarity, solubility, and crystalline nature.

PropertyValueSource
Molecular Formula C12H13N3O4[1][2]
Molecular Weight 263.25 g/mol [1][2]
CAS Number Not available-

Note: The CAS number for the parent compound, 4-Nitro-1H-indazole, is 2942-40-7.[3][4]

Anticipated Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction setup. Based on the properties of related nitroindazole derivatives, the following characteristics can be anticipated for this compound.

Appearance and Crystalline Form

The parent compound, 4-nitro-1H-indazole, is described as a light yellow or brown powder.[3][4] It is highly probable that the Boc-protected derivative will also be a solid at room temperature, likely appearing as a pale yellow to off-white crystalline solid. The specific crystalline form would be best determined by powder X-ray diffraction (PXRD).

Melting Point

The melting point is a crucial indicator of purity. For the parent 4-nitro-1H-indazole, the melting point is in the range of 199-203 °C.[3] The addition of the tert-butyl carboxylate group will likely lower the melting point due to a decrease in intermolecular hydrogen bonding. A reasonable estimate for the melting point of the title compound would be in the range of 100-150 °C.

Solubility

The solubility profile is essential for choosing appropriate solvents for synthesis, purification, and analysis. The presence of the polar nitro group and the nonpolar tert-butyl group suggests a moderate solubility profile.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Soluble(e.g., DMSO, DMF, Acetone, Ethyl Acetate) - Capable of solvating both polar and nonpolar regions of the molecule.
Chlorinated Soluble(e.g., Dichloromethane, Chloroform) - Effective for many organic compounds.
Ethers Moderately Soluble(e.g., THF, Diethyl Ether)
Alcohols Sparingly Soluble(e.g., Methanol, Ethanol) - Polarity may be too high for the nonpolar regions.
Nonpolar Insoluble(e.g., Hexanes, Toluene)
Aqueous InsolubleThe large organic structure will dominate, leading to poor water solubility.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections outline the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the protons of the tert-butyl group. The electron-withdrawing nitro group will cause the adjacent aromatic protons to shift downfield.

  • Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm region as multiplets or doublets.

  • tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.6-1.8 ppm.

¹³C NMR: The carbon NMR will provide information on the carbon framework.

  • Carbonyl Carbon: Expected around δ 150-160 ppm.

  • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

  • tert-Butyl Carbons: A quaternary carbon signal around δ 80-85 ppm and a methyl carbon signal around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-O Stretch (Nitro) 1500-1550 (asymmetric) and 1300-1350 (symmetric)
C=O Stretch (Ester) 1720-1740
C-N Stretch 1250-1350
Aromatic C-H Stretch ~3100
Aliphatic C-H Stretch 2850-3000
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 264.09 or [M+Na]⁺ at m/z 286.07.

Experimental Protocols

To empirically determine the physical properties of this compound, the following standard laboratory procedures should be employed.

Synthesis and Purification Workflow

The synthesis of the title compound would typically involve the Boc protection of 4-nitro-1H-indazole.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Start 4-Nitro-1H-indazole Reagents Boc Anhydride (Boc₂O) DMAP (catalyst) DCM or THF (solvent) Start->Reagents Add Reaction Stir at room temperature Reagents->Reaction Quench Aqueous Work-up Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Product tert-Butyl 4-nitro-1H- indazole-1-carboxylate Purify->Product TLC TLC Analysis Product->TLC Spectroscopy NMR, IR, MS Product->Spectroscopy MP Melting Point Determination Product->MP

Figure 1: Synthetic and purification workflow for this compound.
Detailed Methodologies

1. Melting Point Determination:

  • A small amount of the purified, dry solid is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is ramped slowly (1-2 °C/min) near the expected melting point.

  • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

2. Solubility Assessment:

  • To a series of small vials, add approximately 1-5 mg of the compound.

  • Add 0.1 mL of the test solvent to each vial.

  • Observe for dissolution at room temperature. If not soluble, gently warm the vial.

  • Categorize solubility as soluble, sparingly soluble, or insoluble based on visual inspection.

3. Spectroscopic Analysis Workflow:

SpectroscopyWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Purified Compound NMR_Prep Dissolve in CDCl₃ or DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr pellet or ATR sample Sample->IR_Prep MS_Prep Dissolve in suitable solvent (e.g., MeCN) Sample->MS_Prep H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR Data_Analysis Correlate all spectral data to confirm structure H_NMR->Data_Analysis Analyze shifts, couplings C_NMR->Data_Analysis Analyze chemical shifts IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire IR_Acquire->Data_Analysis Identify functional group peaks MS_Acquire ESI-MS Acquisition MS_Prep->MS_Acquire MS_Acquire->Data_Analysis Confirm molecular ion peak

Sources

An In-Depth Technical Guide to tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (CAS No. 129488-09-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-nitro-1H-indazole-1-carboxylate, bearing the CAS number 129488-09-1, is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the indazole core, a privileged scaffold found in numerous biologically active compounds, combined with a nitro functional group that allows for diverse chemical transformations and a tert-butyloxycarbonyl (Boc) protecting group that enables regioselective synthesis. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role as an intermediate in the development of targeted therapeutics, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a stable, solid organic compound at room temperature. The presence of the Boc protecting group on the indazole nitrogen enhances its solubility in organic solvents and facilitates its use in a variety of synthetic transformations.

PropertyValueSource
CAS Number 129488-09-1N/A
Synonyms N-(1)-BOC-5-NITRO-INDAZOLE, tert-butyl 5-nitroindazole-1-carboxylateN/A
Molecular Formula C₁₂H₁₃N₃O₄N/A
Molecular Weight 263.25 g/mol N/A
Appearance Off-white to yellow solidN/A
Purity Typically ≥98%[1]
Storage Ambient temperature, in a dry, well-ventilated place[1][2]

Synthesis and Purification

The synthesis of tert-butyl 5-nitro-1H-indazole-1-carboxylate is typically achieved through the N-protection of the commercially available 5-nitroindazole. The Boc group is a favored protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis of the Precursor: 5-Nitroindazole

5-Nitroindazole can be synthesized from 2-amino-5-nitrotoluene via a diazotization and subsequent cyclization reaction.[6]

Experimental Protocol:

  • Dissolve 2-amino-5-nitrotoluene in glacial acetic acid.

  • Add a solution of sodium nitrite in water to the mixture at a temperature below 25 °C to initiate diazotization.

  • Allow the reaction mixture to stand for several days to facilitate cyclization.

  • Concentrate the solution under reduced pressure.

  • The resulting crude 5-nitroindazole can be purified by recrystallization from methanol to yield pale yellow needles.[6] The reported melting point of the purified product is 208-209 °C.[6]

N-Boc Protection of 5-Nitroindazole

The protection of the indazole nitrogen is a critical step to ensure regioselectivity in subsequent reactions. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

  • To a solution of 5-nitroindazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 4-(dimethylamino)pyridine (DMAP) as a catalyst.[3]

  • Cool the reaction mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is typically diluted with the solvent and washed with water and brine to remove impurities.[3]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 5-nitro-1H-indazole-1-carboxylate.[3]

Synthesis_Workflow cluster_0 Synthesis of 5-Nitroindazole cluster_1 N-Boc Protection 2-Amino-5-nitrotoluene 2-Amino-5-nitrotoluene Diazotization & Cyclization Diazotization & Cyclization 2-Amino-5-nitrotoluene->Diazotization & Cyclization NaNO₂, Acetic Acid 5-Nitroindazole 5-Nitroindazole Diazotization & Cyclization->5-Nitroindazole Boc Anhydride, DMAP Boc Anhydride, DMAP 5-Nitroindazole->Boc Anhydride, DMAP tert-Butyl 5-Nitro-1H-indazole-1-carboxylate tert-Butyl 5-Nitro-1H-indazole-1-carboxylate Boc Anhydride, DMAP->tert-Butyl 5-Nitro-1H-indazole-1-carboxylate PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits DNA_Repair Base Excision Repair PARP->DNA_Repair initiates Apoptosis Cell Death (Apoptosis) PARP->Apoptosis inhibition in BRCA-deficient cells leads to Cell_Viability Cell Survival DNA_Repair->Cell_Viability leads to Niraparib Niraparib (from Indazole intermediate) Niraparib->PARP inhibits

Caption: Simplified PARP inhibition pathway in cancer therapy.

Safety and Handling

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [1][7][8][9] * Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][7][8] * Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed). [1][2] * Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). [1] Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood. [2]* Avoid contact with skin, eyes, and clothing. [8]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2][8]* Keep away from heat, sparks, and open flames. [9]* Store in a tightly closed container in a cool, dry place. [2]

Conclusion

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a compound of significant interest to the drug discovery and development community. Its well-defined structure, coupled with the versatility of the nitro and Boc functional groups, makes it an invaluable intermediate in the synthesis of complex therapeutic agents. The successful application of this building block in the development of PARP inhibitors like Niraparib underscores its importance in the ongoing quest for more effective and targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage its potential in creating the next generation of innovative medicines.

References

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  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 24, 2026, from [Link]

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • Moore, K. N., & Monk, B. J. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 10, 175883591879021. [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Li, H., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(10), 2469. [Link]

  • Stevens, K. L., & Moody, C. J. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 676. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 24, 2026, from [Link]

  • United Initiators. (2025). SAFETY DATA SHEET. Retrieved January 24, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved January 24, 2026, from [Link]

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 24, 2026, from [Link]

  • Zhang, Y., et al. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. [Link]

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Sources

The Indazole Ring System: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Despite its relative rarity in nature, its unique physicochemical properties and versatile biological activities have cemented its status as a "privileged scaffold".[1][3] This guide provides an in-depth exploration of the indazole ring system, detailing its fundamental structural characteristics, its critical role as a bioisostere, its interaction with key biological targets, and its successful incorporation into numerous FDA-approved therapeutics.[4][5] We will dissect the causality behind its utility in drug design, offering field-proven insights for professionals engaged in the discovery and development of novel chemical entities.

Core Physicochemical & Structural Characteristics

The strategic utility of the indazole ring in drug design stems from its distinct structural and electronic properties. Understanding these fundamentals is crucial for rational drug design.

Aromaticity and Tautomerism: A Duality of Character

Indazole is an aromatic system with 10 π-electrons, conforming to Hückel's rule.[4] A defining feature is its existence in multiple tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers.[6][7] A third, non-aromatic 3H-indazole is rarely observed.[4][7]

  • 1H-Indazole: This is the thermodynamically more stable and predominant tautomer.[6][8] The nitrogen at position 1 (N1) bears a hydrogen, acting as a hydrogen bond donor, while the nitrogen at position 2 (N2) acts as a hydrogen bond acceptor.

  • 2H-Indazole: In this less stable "isoindazole" form, the N2 atom is protonated. This arrangement alters the molecule's electronic distribution and hydrogen bonding potential.

The equilibrium between these tautomers is a critical consideration in synthesis and biological activity, as it can be influenced by substitution patterns and the local microenvironment, such as a protein's active site.[8][9] This tautomeric behavior directly impacts the molecule's reactivity, physical properties, and mode of interaction with biological targets.[8]

G cluster_tautomers Indazole Tautomerism T1 1H-Indazole (More Stable) T2 2H-Indazole T1->T2 Tautomerization T3 3H-Indazole (Non-Aromatic)

Caption: The principal tautomeric forms of the indazole ring system.

Amphoteric Nature and Hydrogen Bonding

Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[10] The corresponding pKa values are approximately 1.04 for the indazolium/indazole equilibrium and 13.86 for the indazole/indazolate equilibrium.[10] This dual character is pivotal for its function in drug molecules.

The arrangement of its two nitrogen atoms confers upon the indazole ring the ability to act as both a hydrogen bond donor (via the N-H group in the 1H-tautomer) and a hydrogen bond acceptor (via the lone pair on the sp2-hybridized nitrogen).[11] This dual capacity allows it to form critical, stabilizing interactions within protein binding sites, a feature expertly exploited in the design of kinase inhibitors that bind to the hinge region of the ATP-binding pocket.[6][11]

G cluster_hbond Hydrogen Bonding Capabilities of 1H-Indazole Indazole Indazole Ring Acceptor Protein Acceptor (e.g., C=O) Indazole->Acceptor H-Bond Donor (from N1-H) Donor Protein Donor (e.g., N-H) Donor->Indazole H-Bond Acceptor (at N2)

Caption: Dual hydrogen bonding modes of the 1H-indazole scaffold.

The Role of Indazole in Drug Design and Discovery

The indazole nucleus is not merely a structural component but a functional tool for medicinal chemists to optimize drug properties.

A Privileged Bioisostere: Replacing Indole and Phenol

Bioisosteric replacement is a cornerstone strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. Indazole has proven to be an exceptional bioisostere for both indole and phenol.

  • Indole Bioisostere: As a surrogate for indole, indazole introduces an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially creating new, favorable interactions with a target protein.[4][11] This substitution can also modulate the electronic properties and metabolic stability of the compound.[1][12] Granisetron, a selective 5-HT3 receptor antagonist, is a classic example where the indazole core mimics the indole of serotonin.[4]

  • Phenol Bioisostere: Replacing a phenol group with indazole can be particularly advantageous.[11][13] Phenols are often susceptible to Phase II metabolism via glucuronidation, leading to rapid clearance. The indazole ring is less prone to this metabolic pathway, thereby enhancing metabolic stability and oral bioavailability.[11][13] Furthermore, the indazole ring is generally more lipophilic than a phenol group.[11]

Structure-Activity Relationship (SAR) Insights

Extensive research has provided a clear understanding of how substitutions on the indazole ring influence biological activity.[6][14]

  • N1-Substitution: This position is frequently used to modulate pharmacokinetic properties or to introduce vectors that can reach into ancillary pockets of the target protein. In many kinase inhibitors, bulky substituents at N1 are well-tolerated and can enhance selectivity.[14]

  • C3-Substitution: The C3 position is often a key point for interaction.[1] In kinase inhibitors like Axitinib and Pazopanib, substituents at C3 are directed towards the solvent-exposed region and are crucial for potency.[1][4]

  • Benzene Ring Substitution (C4-C7): Modifications to the fused benzene ring are used to fine-tune potency, selectivity, and physical properties like solubility.[14] For example, in a series of CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent, while only small groups were tolerated at C5, C6, or C7.[14]

Therapeutic Applications & Approved Drugs

The versatility of the indazole scaffold is underscored by the wide range of therapeutic areas where its derivatives have found success.[2][4] It is a core component of drugs targeting cancer, inflammation, emesis, and infections.[2][4][6]

Drug Name Primary Target(s) Therapeutic Indication(s) Role of Indazole Core
Pazopanib VEGFR, PDGFR, c-KitRenal cell carcinoma, Soft tissue sarcoma[4]Hinge-binding motif, scaffold for orienting key substituents.
Axitinib VEGFRAdvanced renal cell carcinoma[4][5]Hinge-binding motif, core scaffold.
Niraparib PARP1, PARP2Ovarian, fallopian tube, and peritoneal cancer[6][8]Core structural framework.
Granisetron 5-HT3 receptor antagonistChemotherapy-induced nausea and vomiting[4][5]Bioisostere of indole, essential for receptor binding.
Benzydamine Anti-inflammatoryPain and inflammation relief[4]Core scaffold for the non-steroidal anti-inflammatory agent.
Entrectinib TRK, ROS1, ALKROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors[1][5]Central scaffold for a multi-kinase inhibitor.

Overview of Synthetic Strategies

The successful application of indazoles in drug discovery is underpinned by robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and tautomeric form.

Classical and Modern Methodologies

The first synthesis of an indazole derivative was reported by Emil Fischer in the 1880s via the thermal cyclization of an ortho-hydrazine cinnamic acid.[4][7] Since then, a multitude of synthetic routes have been developed. Modern approaches frequently employ transition-metal catalysis to achieve high efficiency and regioselectivity.

  • Classical Methods: Often involve the cyclization of appropriately substituted hydrazines, anilines, or benzonitriles.[4][14]

  • Modern Methods: Palladium, rhodium, and copper-catalyzed reactions are now commonplace for constructing the indazole core or for its subsequent functionalization.[6][15] These methods, such as C-H amination and cross-coupling reactions, provide access to a wide array of complex derivatives.[6]

Representative Experimental Protocol: Synthesis of N1-Alkyl Indazoles

The selective N-alkylation of the indazole ring is a common and critical step in the synthesis of many pharmaceutical agents. The following protocol is a representative example for the selective N1-alkylation of 3-aminoindazoles, a common intermediate.

Objective: To selectively introduce a 3-cyanobenzyl group at the N1 position of a 3-aminoindazole derivative.

Methodology: (Adapted from literature descriptions[14])

  • Reaction Setup: To a solution of the starting 3-aminoindazole (1.0 eq) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (KOH) (1.5 eq).

  • Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes. Add 3-cyanobenzyl chloride (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel or by recrystallization to yield the desired N1-alkylated indazole.

Causality and Justification: The use of a polar aprotic solvent like DMSO and a strong base like KOH facilitates the deprotonation of the indazole N1-H, forming the more nucleophilic indazolate anion. This anion then readily undergoes an SN2 reaction with the electrophilic benzyl chloride. This method often provides good selectivity for the more thermodynamically stable N1-isomer over the N2-isomer.[14]

G cluster_workflow Conceptual Workflow: Indazole in Drug Discovery FBDD Fragment-Based Screening (Identify Indazole Hit) Synthesis Chemical Synthesis (Library Generation) FBDD->Synthesis Scaffold Scaffold Hopping (Replace existing core with Indazole) Scaffold->Synthesis SAR SAR by NMR / X-Ray (Elucidate Binding Mode) Synthesis->SAR Test Analogs Lead_Opt Lead Optimization (Modify R-groups on Indazole core) SAR->Lead_Opt Rational Design Lead_Opt->Synthesis Iterative Cycles PK_Opt ADME/PK Profiling (Improve Drug-like Properties) Lead_Opt->PK_Opt PK_Opt->Lead_Opt Candidate Preclinical Candidate PK_Opt->Candidate

Caption: A conceptual workflow for indazole-based drug discovery.

Conclusion and Future Perspectives

The indazole ring system represents a remarkable success story in medicinal chemistry. Its unique combination of structural stability, versatile hydrogen bonding capabilities, and favorable properties as a bioisostere has secured its position as a privileged scaffold in drug discovery.[1][2][11] From its initial discovery to its central role in modern kinase inhibitors, the journey of indazole highlights the power of fundamental chemical principles in the design of life-saving therapeutics.

Future research will likely focus on developing even more sophisticated and regioselective synthetic methods to access novel indazole derivatives.[2] The exploration of indazole-containing compounds for new biological targets and the continued refinement of their pharmacokinetic properties will ensure that this remarkable heterocycle remains at the forefront of medicinal chemistry for years to come.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, novel heterocyclic scaffolds are the bedrock of innovation. Among these, nitro-substituted indazoles serve as critical building blocks for a new generation of targeted therapeutics.[1] tert-Butyl 4-nitro-1H-indazole-1-carboxylate, a key intermediate in this class, offers unique synthetic advantages due to the directing effect of the nitro group and the stability imparted by the tert-butyloxycarbonyl (Boc) protecting group. However, the very features that make it synthetically valuable—the energetic nitro moiety and the specific reactivity of the indazole ring system—necessitate a rigorous and informed approach to its handling and safety.

This guide provides an in-depth technical framework for the safe and effective use of this compound in a research and development setting. Moving beyond a simple recitation of standard protocols, we will delve into the chemical rationale behind each safety recommendation, empowering scientists to not only follow procedures but to understand the fundamental principles of risk mitigation when working with this and similar energetic compounds.

Section 1: Hazard Identification and Risk Assessment

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Table 1: GHS Hazard Classifications based on the structural analog tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.

The presence of the nitro group also introduces the potential for thermal instability, a characteristic of many organic nitro compounds. While the Boc-protecting group generally offers stability, the potential for exothermic decomposition, especially at elevated temperatures or in the presence of incompatible materials, must be a primary consideration in all experimental designs.[2]

Caption: GHS Pictogram and associated hazard statements.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-layered Defense

The principle of the "Hierarchy of Controls" is paramount when handling energetic compounds. This systematic approach prioritizes the most effective control measures to minimize risk.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for Synthesis) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: The Hierarchy of Controls for risk mitigation.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable and serves two primary purposes:

  • Containment of Aerosols and Dust: The compound is a solid, and any handling can generate fine dust that poses an inhalation hazard.[4] The fume hood provides a constant airflow to capture and exhaust these particulates away from the user's breathing zone.

  • Vapor Control: Although the vapor pressure is expected to be low, heating the compound will increase its volatility. The fume hood effectively manages any vapors generated.

For reactions that are heated, a blast shield should be placed in front of the apparatus within the fume hood as an additional precaution against unexpected rapid decomposition or pressure buildup.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is the final, but critical, layer of protection.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety gogglesProvides a complete seal around the eyes to protect against splashes and dust.[5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Offers good resistance to a wide range of organic chemicals. Gloves should be inspected before use and changed immediately upon contamination.[5]
Body Protection Flame-resistant laboratory coatProtects against splashes and minimizes the risk of fire-related injury.
Respiratory Protection Not typically required with adequate engineering controlsIn the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.
Table 2: Recommended Personal Protective Equipment.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to preventing incidents.

3.1 Prudent Handling Practices

  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a fume hood and wear appropriate PPE.[6]

  • Prevent Dust Formation: Use techniques that minimize the generation of dust, such as gentle scooping rather than pouring.

  • Grounding of Equipment: For transfers of larger quantities, ensure that equipment is properly grounded to prevent static discharge, which can be an ignition source.[7]

  • Heating: When heating is required, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating. Avoid direct heating with a flame.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to vigorous, exothermic reactions.

3.2 Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Section 4: Emergency Procedures and Waste Disposal

Preparedness for unexpected events is a hallmark of a professional laboratory environment.

4.1 Spill Response

In the event of a spill, follow this protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby equipment.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small spills, gently cover the solid with an inert absorbent material like vermiculite or sand.

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste. Avoid sweeping, as this can create dust.

    • Clean the spill area with soap and water.[3]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Ignition Control Ignition Sources Alert->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step workflow for spill response.

4.2 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

4.3 Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for facilitating the synthesis of novel bioactive molecules is significant. However, this potential can only be safely realized through a deep understanding of its inherent hazards and the diligent application of robust safety protocols. By integrating the principles of hazard identification, engineering controls, proper PPE, and emergency preparedness into every aspect of its use, researchers can confidently and responsibly advance their scientific endeavors.

References

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An In-depth Technical Guide to tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of targeted therapeutics. This guide focuses on a key derivative, tert-Butyl 4-nitro-1H-indazole-1-carboxylate , often referred to as 1-Boc-4-nitroindazole . As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a synthesized understanding of this molecule's significance, its preparation, and its strategic application in the development of next-generation therapeutics, particularly in the realm of oncology. We will delve into the causality behind synthetic choices and provide self-validating protocols, ensuring that this guide serves as a practical and intellectually stimulating resource for the discerning researcher.

Nomenclature and Structural Elucidation

Correctly identifying and naming a chemical entity is the foundation of reproducible science. This compound is the IUPAC-preferred name for the molecule of interest. However, in laboratory settings and literature, a variety of synonyms are encountered.

Synonyms:

  • 1-Boc-4-nitroindazole

  • tert-Butyl 4-nitroindazole-1-carboxylate

  • N-Boc-4-nitroindazole

  • 1-(tert-butoxycarbonyl)-4-nitro-1H-indazole

The "1-Boc" designation is a common and convenient shorthand, clearly indicating the presence of a tert-butoxycarbonyl protecting group on the N1 position of the indazole ring. The numbering of the indazole ring system is crucial for unambiguous communication.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound, compiled from various sources and predictive models.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃N₃O₄Calculated
Molecular Weight 263.25 g/mol Calculated
CAS Number Not definitively assigned; related to the parent 4-nitro-1H-indazole (2942-40-7)Literature Review
Appearance Expected to be a yellow or off-white solidAnalogy to similar compounds
Melting Point Not reported; expected to be higher than 4-nitro-1H-indazolePredictive
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF)Experimental Analogy
Boiling Point Decomposes before boiling at atmospheric pressurePredictive
pKa Not experimentally determinedPredictive

Synthesis of this compound

The synthesis of 1-Boc-4-nitroindazole is a two-step process, starting from the commercially available 2-methyl-3-nitroaniline. The first step involves the diazotization and cyclization to form 4-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-nitro-1H-indazole

This procedure is adapted from a known method for the synthesis of 4-nitro-1H-indazole.[1]

Reaction Scheme:

G reactant 2-Methyl-3-nitroaniline product 4-Nitro-1H-indazole reactant->product Diazotization & Cyclization reagent NaNO₂, Acetic Acid reagent->product

Caption: Synthesis of 4-nitro-1H-indazole.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure efficient mixing.

  • Cyclization and Work-up: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir overnight. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate and wash it with cold water to remove any remaining acetic acid and inorganic salts. Dry the solid under vacuum to yield 4-nitro-1H-indazole as a solid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product can be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Boc Protection of 4-nitro-1H-indazole

This protocol is based on standard procedures for the N-Boc protection of indazoles and related heterocycles.[2]

Reaction Scheme:

G reactant 4-Nitro-1H-indazole product This compound reactant->product Boc Protection reagent (Boc)₂O, DMAP, THF reagent->product

Caption: Boc protection of 4-nitro-1H-indazole.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst for acylation reactions, including the addition of the Boc group. It activates the Boc anhydride, making it more susceptible to nucleophilic attack by the indazole nitrogen.

  • Anhydrous Conditions: The use of anhydrous THF is crucial to prevent the hydrolysis of Boc anhydride, which would lead to the formation of tert-butanol and carbon dioxide, reducing the yield of the desired product.

  • Aqueous Work-up: The sodium bicarbonate wash is necessary to remove any unreacted Boc anhydride and acidic byproducts.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indazole ring, with characteristic shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.6 ppm.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the indazole ring, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. The carbon bearing the nitro group will be significantly downfield.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the carbamate (around 1730 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate in the synthesis of complex drug molecules. The Boc-protected nitrogen allows for selective functionalization at other positions of the indazole ring, while the nitro group can be readily reduced to an amino group, providing a key handle for further diversification.

Intermediate for Polo-Like Kinase 4 (PLK4) Inhibitors

A significant application of indazole derivatives is in the development of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication.[3][4][5] Overexpression of PLK4 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[3][6]

The 4-aminoindazole core, which can be accessed from 1-Boc-4-nitroindazole via reduction, is a key pharmacophore for potent and selective PLK4 inhibitors.

Synthetic Utility Workflow:

G start tert-Butyl 4-nitro-1H- indazole-1-carboxylate reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction intermediate tert-Butyl 4-amino-1H- indazole-1-carboxylate reduction->intermediate coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling deprotection Boc Deprotection (e.g., TFA, HCl) coupling->deprotection final_product PLK4 Inhibitor deprotection->final_product

Caption: Synthetic workflow from 1-Boc-4-nitroindazole to PLK4 inhibitors.

The PLK4 Signaling Pathway and its Role in Cancer

PLK4 is a master regulator of centriole duplication, a process that is tightly controlled to ensure proper chromosome segregation during mitosis.[7][8] Dysregulation of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers and contributes to genomic instability.

G cluster_upstream Upstream Regulation cluster_plk4 PLK4 Activity cluster_downstream Downstream Effects Growth Factors Growth Factors PLK4 PLK4 Growth Factors->PLK4 Cell Cycle Signals Cell Cycle Signals Cell Cycle Signals->PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Phosphorylation of substrates Centrosome Amplification Centrosome Amplification Centriole Duplication->Centrosome Amplification Dysregulation Genomic Instability Genomic Instability Centrosome Amplification->Genomic Instability Tumor Progression Tumor Progression Genomic Instability->Tumor Progression

Caption: Simplified PLK4 signaling pathway in cancer.

Inhibition of PLK4 represents a promising therapeutic strategy to selectively target cancer cells with centrosome abnormalities. By blocking the activity of PLK4, inhibitors can prevent the uncontrolled cell division that drives tumor growth.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control, is achievable through established chemical transformations. The true power of this molecule is realized in its application as a versatile intermediate for the synthesis of complex and highly functionalized indazole derivatives, most notably potent kinase inhibitors targeting PLK4. As our understanding of the molecular drivers of cancer continues to evolve, the demand for such precisely engineered chemical tools will undoubtedly grow. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize 1-Boc-4-nitroindazole in their quest for novel and impactful therapeutics. The continued exploration of the synthetic utility of this and related indazole derivatives will undoubtedly pave the way for the discovery of the next generation of targeted cancer therapies.

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Initial discovery and synthesis of nitro-1H-indazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Discovery and Synthesis of Nitro-1H-Indazole Carboxylates

Abstract

The nitro-1H-indazole carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous therapeutic agents, particularly kinase inhibitors. Its structure, a bioisostere of the natural indole nucleus, offers a unique combination of hydrogen bonding capabilities and metabolic stability, making it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the foundational synthetic strategies for accessing this vital molecular core. Moving beyond a simple recitation of procedures, this document elucidates the causal logic behind key experimental choices, compares the primary synthetic routes through a data-driven lens, and provides field-validated, step-by-step protocols. We will dissect two principal, philosophically distinct approaches: the de novo construction of the indazole ring via Nucleophilic Aromatic Substitution (SNAr), and the strategic transformation of an existing indole framework through oxidative ring expansion via nitrosation. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of the synthesis and strategic application of nitro-1H-indazole carboxylates.

The Nitro-Indazole Carboxylate Core: A Privileged Scaffold in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a recurring motif in pharmacologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions within the often hydrophobic pockets of proteins like kinases.[2] The introduction of a nitro group, a powerful electron-withdrawing moiety, serves multiple purposes. While sometimes viewed as a potential toxicophore, the nitro group is also a key feature in prodrugs that undergo bioreductive activation and can significantly modulate the electronic properties and reactivity of the scaffold, often enhancing target binding affinity. When combined with a carboxylate group at the 3-position—a versatile handle for further chemical elaboration—the resulting nitro-1H-indazole carboxylate becomes an exceptionally valuable building block for creating libraries of complex drug candidates.[3]

Foundational Synthetic Strategies: From Classical Discovery to Modern Workhorses

The synthesis of the indazole core has evolved significantly from its initial discovery. While early methods laid the groundwork, modern strategies prioritize efficiency, selectivity, and functional group tolerance.

Historical Milestone: The Classical Diazotization Route

The first preparations of nitroindazoles relied on classical diazotization chemistry. A well-documented procedure from Organic Syntheses details the preparation of 5-nitroindazole from 2-amino-5-nitrotoluene.[4] In this approach, the amine is treated with sodium nitrite in acetic acid to form a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization, eliminating a proton to form the stable aromatic indazole ring.

Causality: This method is robust and begins from a simple, inexpensive starting material.[5] The driving force is the formation of the highly stable, aromatic indazole ring system. However, the requirement for diazotization in strong acid can limit its applicability to substrates with acid-sensitive functional groups, and the reaction may produce diazoamino byproducts that require filtration.[4]

The Construction Approach: SNAr Cyclization

A more modern and versatile strategy involves building the indazole ring through an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. This approach typically starts with an ortho-halo-nitrobenzene derivative that already contains most of the atoms required for the final product. The key is the powerful electron-withdrawing effect of the nitro group, which activates the ortho-positioned halogen for displacement by a nucleophile.

A highly efficient one-pot protocol combines a Japp-Klingemann reaction with an SNAr cyclization to produce substituted 6-nitro-1H-indazole-3-carboxylates directly.[6] The process begins with the reaction of a 1-chloro-2-nitrobenzene derivative with ethyl acetoacetate to form a β-keto ester. This intermediate then reacts with an arenediazonium salt; the resulting azo compound undergoes base-promoted deacylation and cyclization onto the nitro-activated chlorine atom to furnish the indazole ring system in good yields.[6]

Causality: This method is strategically elegant. The nitro group serves a dual purpose: first as a directing group in the initial synthesis of the starting material, and second as the critical activating group for the key C-N bond-forming cyclization. This approach offers excellent control over regiochemistry and is amenable to a wide range of substituents on the arylhydrazine component, allowing for rapid library synthesis.

The Transformation Approach: Oxidative Ring Expansion via Nitrosation

An alternative philosophy is to start with a pre-formed indole ring and chemically transform it into the isomeric indazole scaffold. This is powerfully demonstrated by the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which are immediate precursors to the target carboxylates via simple oxidation.[2][7]

In this reaction, the indole is treated with a nitrosating agent (generated in situ from sodium nitrite and acid). The reaction proceeds via electrophilic attack at the electron-rich C3-position of the indole to form a 3-nitrosoindole intermediate. This intermediate is in equilibrium with its oxime tautomer, which promotes the addition of water at the C2 position, triggering a ring-opening to a phenyl glyoxal oxime derivative. Subsequent intramolecular condensation between the amine and the oxime nitrogen results in ring-closure to yield the final 1H-indazole-3-carboxaldehyde.[2][8]

Causality: This method is particularly valuable when substituted indoles are readily available. A key insight for achieving high yields is the use of "reverse addition"—adding the indole solution slowly to the nitrosating mixture. This strategy keeps the concentration of the indole low, minimizing a common side reaction where a second molecule of indole attacks the reactive 3-nitrosoindole intermediate to form undesired dimers.[2] This procedural choice is a self-validating system; it directly addresses a known failure mode (dimerization) to ensure a high-fidelity transformation.

Mechanistic Insights & Strategic Rationale

The choice of synthetic route is a critical decision based on starting material availability, desired substitution patterns, and scalability. Understanding the underlying mechanisms is paramount to troubleshooting and optimization.

The SNAr Cyclization Pathway

The SNAr cyclization is a two-step addition-elimination process. The electron-withdrawing nitro group polarizes the aromatic ring, making the carbon atom bearing the halogen highly electrophilic. The terminal nitrogen of the hydrazone chain acts as the nucleophile, attacking this carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the leaving group (halide) is eliminated, and subsequent protonation yields the aromatic 1H-indazole product.

SNAr_Mechanism SNAr Cyclization Mechanism Start o-Halonitrobenzene Precursor Nuc_Attack Nucleophilic Attack by Hydrazone Start->Nuc_Attack Base Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nuc_Attack->Meisenheimer Elimination Elimination of Halide Meisenheimer->Elimination Rearomatization Product 1H-Indazole Product Elimination->Product

Caption: SNAr Cyclization Pathway.
The Indole Nitrosation Pathway

This elegant transformation hinges on the inherent reactivity of the indole C3 position and a subsequent intramolecular rearrangement. The key is the formation of the oxime intermediate, which facilitates the crucial ring-opening/ring-closing cascade.

Nitrosation_Workflow Indole to Indazole Transformation Indole Substituted Indole Nitrosation C3 Nitrosation (NaNO2, Acid) Indole->Nitrosation Oxime 3-Nitrosoindole/ Oxime Intermediate Nitrosation->Oxime RingOpen H2O Addition & Ring Opening Oxime->RingOpen Dimer Dimerization (Side Reaction) Oxime->Dimer [Indole] Intermediate Ring-Opened Intermediate RingOpen->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Product Indazole-3- carboxaldehyde Cyclization->Product

Caption: Indole Nitrosation Pathway.

Data-Driven Comparison of Key Synthetic Routes

The optimal synthetic strategy depends heavily on the specific target and available resources. The following table summarizes key performance indicators for the two primary methods discussed.

ParameterSNAr / Japp-Klingemann Route[6]Indole Nitrosation Route[2][9]
Typical Yields 60 - 83%78 - 96% (for halo/alkoxy indoles), 56-66% (for electron-withdrawing groups)
Starting Materials 1-Chloro-2-nitrobenzenes, ethyl acetoacetate, arenediazonium saltsSubstituted indoles
Key Reagents K₂CO₃, DBUNaNO₂, HCl
Conditions Moderate temperature (60 °C), one-pot procedureLow temperature (0 °C), slow "reverse" addition
Substrate Scope Broad tolerance for substituents on the arenediazonium saltTolerates halo, alkoxy, and Boc groups well. Lower yields with strongly electron-withdrawing groups.
Key Advantages Convergent, builds complexity quickly, good regiocontrol, starts from simple aromatics.High yields for many substrates, transforms a common heterocycle, very mild conditions.
Key Limitations Requires synthesis of diazonium salts, may require optimization for less active nitrobenzenes.Sensitive to indole concentration (dimerization risk), requires access to substituted indoles.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps and rationale designed to maximize success and product purity.

Protocol A: Synthesis of Ethyl 1-Aryl-6-nitro-1H-indazole-3-carboxylates via One-Pot SNAr/Japp-Klingemann Reaction

Adapted from Baranov, V. V., et al. (2023).[6]

This protocol describes the synthesis of the indazole core by first forming a phenyl keto ester, which then undergoes a one-pot azo-coupling, deacylation, and cyclization sequence.

Step 1: Synthesis of Ethyl 2-(2-chloro-4-nitrophenyl)-3-oxobutanoate (Intermediate 7)

  • To a solution of 1-chloro-2,4-dinitrobenzene (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the reaction mixture at 60 °C and monitor by TLC until consumption of the starting material.

  • Upon completion, cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically used in the next step without further purification.

Step 2: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-indazole-3-carboxylate (Final Product 8)

  • To a solution of the crude phenyl keto ester 7 (1.0 equiv) from the previous step in ethanol, add the desired arenediazonium tosylate (1.1 equiv).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv) and stir the reaction mixture at room temperature.

  • Causality Check: DBU is chosen as the base to facilitate both the Japp-Klingemann rearrangement and the final intramolecular SNAr cyclization. Its non-nucleophilic nature prevents unwanted side reactions.

  • Monitor the reaction by TLC. The reaction typically proceeds to completion within several hours, yielding the indazole products in 60-83% yields after purification by column chromatography.[6]

Protocol B: Synthesis of 6-Nitro-1H-indazole-3-carboxaldehyde via Nitrosation of 6-Nitroindole

Adapted from Chevalier, A., et al. (2018).[2]

This protocol utilizes the "reverse addition" technique to minimize dimer formation and maximize the yield of the desired indazole-aldehyde, a direct precursor to the corresponding carboxylic acid.

  • Preparation of Nitrosating Mixture: In a flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 equiv) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (7.0 equiv) to the NaNO₂ solution at 0 °C. Stir the resulting pale blue mixture for 10 minutes.

  • Add DMF to the mixture to create a water/DMF solvent system.

  • Preparation of Indole Solution: In a separate flask, dissolve 6-nitroindole (1.0 equiv) in DMF.

  • Reverse Addition: Using a syringe pump, add the 6-nitroindole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Self-Validation Check: The slow addition rate is critical. It ensures the concentration of the reactive indole is kept to a minimum, thereby favoring the desired intramolecular pathway over the bimolecular dimerization side reaction.

  • Reaction & Work-up: After the addition is complete, allow the reaction to stir at room temperature (or heat to 50 °C to reduce reaction time) until TLC indicates full conversion of intermediates.

  • Extract the mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-nitro-1H-indazole-3-carboxaldehyde. This can be subsequently oxidized to the carboxylic acid using standard reagents (e.g., KMnO₄ or Jones reagent).

Conclusion and Future Outlook

The synthesis of nitro-1H-indazole carboxylates is a mature field with several robust and reliable strategies. The classical diazotization methods, while foundational, have largely been supplanted by more versatile and higher-yielding modern techniques. The choice between a construction approach like SNAr cyclization and a transformation approach like indole nitrosation is a strategic one, dictated by factors such as precursor availability, cost, and desired substitution patterns. As the demand for complex, highly functionalized heterocyclic scaffolds in drug discovery continues to grow, further innovation in this area will likely focus on catalytic C-H activation/annulation cycles and the development of even more efficient one-pot procedures to maximize molecular complexity while minimizing step count and environmental impact.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821–12828. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • Yoshida, T., Doi, M., Matsura, N., & Kato, S. (1996).
  • Franck, X., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publications. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Fang, Y., & Larock, R. C. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(15), 3434–3437. [Link]

  • Snyder, H. R., & Smith, C. W. (1943). 5-Nitroindazole. Organic Syntheses, 23, 71. [Link]

  • Manecke, G., & Zerpner, D. (1973). Process for preparing 2-amino-5-nitrotoluene.
  • Cui, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link]

  • Makhlouf, M., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC, 2012(9), 195-203. [Link]

  • Baranov, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 841. [Link]

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Unlocking New Vistas in Drug Discovery: A Technical Guide to the Potential Research Applications of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics. From potent kinase inhibitors to effective antimicrobial agents, the versatility of the indazole core has led to its incorporation into a multitude of clinically relevant molecules. This guide focuses on a particularly intriguing derivative, tert-Butyl 4-nitro-1H-indazole-1-carboxylate , a versatile building block poised to unlock new avenues of research in oncology and beyond.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale and strategic insights necessary to harness the full potential of this compound. We will explore its synthesis, key chemical transformations, and delve into two high-impact research areas: its use as a precursor for novel kinase inhibitors and its application as a hypoxia-activated prodrug.

I. Synthesis and Chemical Reactivity: A Foundation for Innovation

The strategic utility of this compound lies in its trifunctional nature: the Boc-protected nitrogen, the reactive nitro group, and the indazole core itself. Understanding its synthesis and the distinct reactivity of each component is paramount for its effective application in medicinal chemistry.

Synthesis of this compound

A robust synthesis of the title compound can be achieved in a two-step sequence starting from commercially available 2-methyl-3-nitroaniline.

Step 1: Synthesis of 4-Nitro-1H-indazole

The initial step involves a diazotization and cyclization of 2-methyl-3-nitroaniline. This reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole

Reagent/SolventMolar Equiv.Quantity
2-methyl-3-nitroaniline1.020 g (0.13 mol)
Glacial Acetic Acid--
Sodium Nitrite2.2320 g (0.29 mol)
Water-50 mL

Procedure:

  • In a reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare an aqueous solution of sodium nitrite by dissolving sodium nitrite (20 g, 0.29 mol) in 50 mL of water.

  • Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at 0 °C in one portion.

  • Vigorously stir the reaction mixture. Precipitation should be observed almost immediately.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Collect the precipitate by filtration, wash with cold water, and dry to afford 4-nitro-1H-indazole.

Step 2: Boc Protection of 4-Nitro-1H-indazole

The second step involves the protection of the N1-position of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy that enhances solubility in organic solvents and allows for selective functionalization at other positions of the molecule. A general and effective method for the Boc protection of indazoles utilizes di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP)[1].

Experimental Protocol: Synthesis of this compound

Reagent/SolventMolar Equiv.
4-Nitro-1H-indazole1.0
Dichloromethane (DCM)-
4-Dimethylaminopyridine (DMAP)0.1
Di-tert-butyl dicarbonate ((Boc)₂O)1.1

Procedure:

  • To a solution of 4-nitro-1H-indazole in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours[1].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

dot

Synthesis cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Boc Protection Start1 2-methyl-3-nitroaniline Product1 4-Nitro-1H-indazole Start1->Product1 Diazotization & Cyclization Reagent1 NaNO₂, Acetic Acid Start2 4-Nitro-1H-indazole Product2 tert-Butyl 4-nitro-1H- indazole-1-carboxylate Start2->Product2 N-Protection Reagent2 (Boc)₂O, DMAP

Caption: Synthetic pathway to this compound.

Key Chemical Transformations

The synthetic utility of this compound stems from the selective reactivity of its functional groups.

  • Reduction of the Nitro Group: The 4-nitro group can be readily reduced to a 4-amino group, a key transformation for accessing a wide range of biologically active molecules. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation[2]. Other reagents such as tin(II) chloride (SnCl₂) can also be employed[3].

  • Boc Deprotection: The Boc protecting group is stable under a variety of conditions but can be easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent. This deprotection unmasks the N1-position of the indazole, allowing for further functionalization, such as N-alkylation or N-arylation.

II. Potential Research Area 1: A Versatile Scaffold for Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 4-aminoindazole scaffold has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors.

Rationale: The 4-Aminoindazole Advantage

The 4-aminoindazole core offers several advantages for kinase inhibitor design:

  • Hydrogen Bonding: The amino group at the 4-position and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, to form key interactions with the hinge region of the kinase active site.

  • Structural Rigidity: The bicyclic nature of the indazole ring system provides a rigid scaffold that can orient substituents in a well-defined manner for optimal binding to the target kinase.

  • Access to "DFG-out" Conformation: The 4-aminoindazole scaffold has been shown to be particularly effective in targeting the inactive "DFG-out" conformation of kinases, which can lead to improved selectivity and the ability to overcome resistance mutations.

Proposed Research Workflow: From Scaffold to Lead Compound

The following workflow outlines a rational approach to discovering novel kinase inhibitors using this compound as a starting material.

dot

Kinase_Inhibitor_Workflow Start tert-Butyl 4-nitro-1H- indazole-1-carboxylate Step1 Reduction of Nitro Group (e.g., H₂/Pd-C) Start->Step1 Intermediate1 tert-Butyl 4-amino-1H- indazole-1-carboxylate Step1->Intermediate1 Step2 Amide Coupling or Suzuki Coupling Intermediate1->Step2 Library Focused Library of 4-Aminoindazole Derivatives Step2->Library Step3 Kinase Screening (Biochemical & Cellular Assays) Library->Step3 Hit Hit Compound(s) Step3->Hit Step4 Structure-Activity Relationship (SAR) and Lead Optimization Hit->Step4 Lead Lead Compound Step4->Lead

Caption: Workflow for the discovery of 4-aminoindazole-based kinase inhibitors.

Experimental Protocol: Reduction of this compound

Reagent/SolventMolar Equiv.
This compound1.0
Methanol (MeOH) or Ethanol (EtOH)-
10% Palladium on Carbon (Pd/C)0.1 (w/w)
Hydrogen (H₂)-

Procedure:

  • Dissolve this compound in methanol or ethanol.

  • Add 10% Pd/C (10% by weight of the starting material).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain tert-Butyl 4-amino-1H-indazole-1-carboxylate.

Experimental Protocol: Amide Coupling to the 4-Amino Group

Reagent/SolventMolar Equiv.
tert-Butyl 4-amino-1H-indazole-1-carboxylate1.0
Carboxylic Acid of Interest1.1
N,N-Dimethylformamide (DMF)-
HOBt or HATU1.2
EDC.HCl or DIC1.2
Triethylamine (TEA) or DIEA3.0

Procedure:

  • To a solution of the carboxylic acid of interest in DMF, add a coupling reagent such as HOBt or HATU (1.2 eq.) and a carbodiimide such as EDC.HCl or DIC (1.2 eq.).

  • Add a base such as triethylamine or DIEA (3.0 eq.) and stir the mixture at room temperature for 15 minutes.

  • Add tert-Butyl 4-amino-1H-indazole-1-carboxylate (1.0 eq.) to the reaction mixture and continue stirring at room temperature for 4-6 hours[4].

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Potential Kinase Targets and SAR Insights

The 4-aminoindazole scaffold has shown promise against a range of kinases implicated in cancer:

  • FLT3, PDGFRα, and c-Kit: These receptor tyrosine kinases are often mutated or overexpressed in various hematological malignancies and solid tumors. The 4-aminoindazole core can be elaborated to target the "DFG-out" conformation of these kinases, potentially overcoming resistance to existing inhibitors.

  • c-Met: The c-Met receptor tyrosine kinase is a key driver of tumor growth, invasion, and metastasis. 3-Aminoindazole derivatives have been developed as potent c-Met inhibitors, and the 4-amino isomer presents an opportunity to explore alternative binding modes and improve selectivity[3].

  • ERK1/2: The MAP kinase pathway, of which ERK1/2 are key components, is frequently hyperactivated in cancer. Indazole amides have been reported as ERK1/2 inhibitors, and the 4-aminoindazole scaffold could be a starting point for developing novel inhibitors of this pathway[5].

  • BCR-ABL: The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). While several effective inhibitors exist, the T315I "gatekeeper" mutation confers resistance to most of them. The 4-aminoindazole scaffold could be explored for the development of new inhibitors that are active against this and other resistant mutants.

III. Potential Research Area 2: A Trigger for Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. Hypoxic tumor cells are typically more resistant to radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are an innovative class of anticancer agents that are selectively activated in the hypoxic tumor microenvironment, leading to the localized release of a cytotoxic agent[6][7].

Rationale: The Nitroaromatic Trigger

Nitroaromatic compounds are ideal triggers for HAPs due to their unique redox properties. Under normal oxygen conditions (normoxia), the one-electron reduction of the nitro group is a reversible process. However, in the low-oxygen environment of a tumor, the nitro group can undergo further reduction to form a nitro radical anion, which then leads to the formation of a hydroxylamine and ultimately an amine. This significant change in the electronic properties of the aromatic ring can be harnessed to trigger the release of a potent cytotoxic "warhead".

dot

Prodrug_Activation cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor) Prodrug_N Nitroaromatic Prodrug Radical_N Nitro Radical Anion Prodrug_N->Radical_N 1e⁻ reduction Radical_N->Prodrug_N Re-oxidation Oxygen_N O₂ Prodrug_H Nitroaromatic Prodrug Radical_H Nitro Radical Anion Prodrug_H->Radical_H 1e⁻ reduction Reduced Reduced Intermediate (e.g., Hydroxylamine) Radical_H->Reduced Further reduction Release Release of Cytotoxic Warhead Reduced->Release

Caption: Mechanism of hypoxia-activated prodrug activation.

Proposed Research Workflow: Designing a 4-Nitroindazole-Based Prodrug

The modular design of HAPs allows for the combination of a trigger (the 4-nitroindazole moiety) with a variety of cytotoxic warheads through a cleavable linker.

dot

Prodrug_Design_Workflow Start tert-Butyl 4-nitro-1H- indazole-1-carboxylate Step1 Boc Deprotection (e.g., TFA/DCM) Start->Step1 Intermediate1 4-Nitro-1H-indazole Step1->Intermediate1 Step2 Functionalization at N1 (Linker Attachment) Intermediate1->Step2 Intermediate2 N1-Linker-4-Nitroindazole Step2->Intermediate2 Step3 Conjugation of Cytotoxic Warhead Intermediate2->Step3 Prodrug Hypoxia-Activated Prodrug Step3->Prodrug Step4 In Vitro & In Vivo Evaluation (Hypoxic vs. Normoxic Conditions) Prodrug->Step4 Result Selective Cytotoxicity Step4->Result

Caption: Workflow for the design and evaluation of a 4-nitroindazole-based hypoxia-activated prodrug.

Experimental Protocol: Boc Deprotection of this compound

Reagent/SolventMolar Ratio
This compound1.0
Dichloromethane (DCM)-
Trifluoroacetic Acid (TFA)10-20% (v/v)

Procedure:

  • Dissolve this compound in DCM.

  • Add trifluoroacetic acid (10-20% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Selection of Cytotoxic Warheads

A wide range of highly potent cytotoxic agents can be considered as warheads for HAPs. The choice of warhead will depend on the desired mechanism of action and the tumor type being targeted. Examples include:

  • DNA Alkylating Agents: Nitrogen mustards and duocarmycin analogues are potent DNA damaging agents that can be released upon bioreduction of the nitroindazole trigger.

  • Topoisomerase Inhibitors: Camptothecin and its derivatives are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.

  • Microtubule Inhibitors: Auristatins, such as monomethyl auristatin E (MMAE), are highly potent microtubule-depolymerizing agents that can be effectively delivered as part of a HAP[8].

  • Kinase Inhibitors: A particularly innovative approach would be to use a potent kinase inhibitor as the warhead, creating a "dual-action" prodrug that is not only selectively activated in hypoxic tumors but also targets a key oncogenic signaling pathway.

IV. Conclusion and Future Directions

This compound is a versatile and valuable building block for modern medicinal chemistry. Its trifunctional nature provides a flexible platform for the synthesis of diverse compound libraries. The two research avenues explored in this guide – the development of novel kinase inhibitors and the design of hypoxia-activated prodrugs – represent just a fraction of the potential applications of this compound.

Future research could explore the use of the 4-aminoindazole scaffold in other target classes, such as epigenetic modifiers or protein-protein interaction inhibitors. Furthermore, the development of "theranostic" HAPs, which combine a therapeutic warhead with a diagnostic imaging agent, could enable real-time monitoring of prodrug activation and therapeutic response. The strategic application of this compound promises to continue fueling innovation in the quest for safer and more effective medicines.

V. References

  • Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. (n.d.). Retrieved from [Link]

  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 6). Retrieved from [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ? (2016, June 24). Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). Retrieved from [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.). Retrieved from

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.). Retrieved from

  • Experimental Procedures - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position - ResearchGate. (2025, August 6). Retrieved from [Link]

  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - Frontiers. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. (2025, August 6). Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (n.d.). Retrieved from [Link]

  • Enhancing hypoxia-activated prodrug anticancer therapy: amplified active targeting, enhanced drug activation, and increased hypoxic cytotoxicity | EurekAlert! (2024, April 3). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents. (n.d.). Retrieved from

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025, March 25). Retrieved from [Link]

  • Hypoxia-activated prodrug - Wikipedia. (n.d.). Retrieved from [Link]

  • Molecular Dynamics, Inhibitive, Structural Activity, and Toxicity Studies of Novel 4-aminoquinoline Imidazole Analogues Against - ResearchGate. (2023, December 11). Retrieved from [Link]

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The Strategic Deployment of the Boc Protecting Group on the Indazole Core: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of many pharmacologically active compounds, making the precise control of its reactivity paramount in drug discovery and development. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the tert-butoxycarbonyl (Boc) protecting group when installed on an indazole nitrogen. Moving beyond a simple catalog of procedures, this guide delves into the causal mechanisms by which the Boc group governs regioselectivity in a variety of synthetic transformations. We will examine the kinetic and thermodynamic considerations for its installation, its influence as a directing group in metalations and cross-coupling reactions, and provide robust, field-proven protocols for its application and removal. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the Boc group for the strategic and efficient synthesis of complex indazole derivatives.

The Indazole Enigma: A Tale of Two Nitrogens

The indazole ring system, an annulation of benzene and pyrazole, presents a unique challenge to the synthetic chemist. It possesses two potentially reactive nitrogen atoms, N1 and N2, and the selective functionalization of one over the other is often a formidable task. Direct alkylation of an unprotected indazole typically yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substrate's electronic properties, the nature of the electrophile, and the reaction conditions.[1][2][3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[4] However, the N2 position is often kinetically favored in reactions. This inherent ambiguity necessitates the use of protecting groups to ensure predictable and high-yielding transformations.

The Boc Group: A Versatile Tool for Indazole Functionalization

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for nitrogen-containing heterocycles, and for good reason. Its steric bulk and electronic properties, coupled with its straightforward introduction and removal under specific conditions, make it an invaluable tool in the synthetic chemist's arsenal. The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, allowing for a broad scope of subsequent chemical modifications.[5]

Regioselective Installation of the Boc Group: A Matter of Control

The regioselectivity of Boc protection on the indazole nitrogen is a critical first step and can be directed by careful selection of reaction conditions.

  • Thermodynamic Control (Favors N1): Under thermodynamic equilibrium, the N1-Boc-indazole is the more stable isomer. These conditions typically involve allowing the reaction to stir for a longer duration, which facilitates the isomerization of the initially formed N2-isomer to the more stable N1-product.[6]

  • Kinetic Control (Favors N2): Shorter reaction times and specific reaction conditions can favor the formation of the N2-Boc-indazole, the kinetically favored product.[6]

A general protocol for the Boc protection of indazole is as follows:

Experimental Protocol: Boc Protection of Indazole

Objective: To install a Boc protecting group on the indazole nitrogen.

Materials:

  • Indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of indazole (1.0 eq.) in DCM or THF, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir. The reaction progress should be monitored by TLC or LC-MS to determine the optimal time for the desired regioselectivity. For kinetic N2-selectivity, shorter reaction times are preferable, while longer reaction times will favor the thermodynamic N1-isomer.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Self-Validation: The identity and ratio of the N1 and N2 isomers can be unequivocally determined by ¹H and ¹³C NMR spectroscopy. A key diagnostic feature is the chemical shift of the C7-H proton. In N1-substituted indazoles, the C7-H proton is deshielded due to the anisotropic effect of the pyrazole ring and appears further downfield compared to the corresponding proton in the N2-isomer. Conversely, the C3-H proton is more deshielded in the N1-isomer.[1]

The Directing Influence of the Boc Group

Beyond simply masking a reactive site, the Boc group actively participates in directing subsequent functionalization of the indazole core.

Directed ortho-Metalation (DoM)

The Boc group can act as a powerful directing group for ortho-lithiation. The carbonyl oxygen of the Boc group coordinates to the lithium cation of an organolithium reagent (such as n-butyllithium), positioning the base to deprotonate the adjacent C7 position of the indazole ring.[7][8] This provides a highly regioselective method for introducing electrophiles at this position, a transformation that is difficult to achieve by other means.

Caption: Directed ortho-metalation of N-Boc-indazole.

Modulating Reactivity in Cross-Coupling Reactions

The electronic nature of the Boc group, being electron-withdrawing, can influence the reactivity of the indazole ring in transition metal-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the N-Boc group can facilitate the reaction at halogenated positions, such as C3 or C5, by altering the electronic properties of the ring.[9][10] It is important to note that under certain conditions, particularly with elevated temperatures, concomitant deprotection of the Boc group can occur during the cross-coupling reaction.[9]

Strategic Deprotection of the Boc Group

The facile removal of the Boc group under conditions that do not affect other functional groups is a key advantage of its use. A variety of methods are available, allowing for orthogonal deprotection strategies in multi-step syntheses.

Deprotection MethodReagents and ConditionsNotes
Acidic Hydrolysis Trifluoroacetic acid (TFA) in DCM; HCl in dioxane or ethyl acetateThe most common and generally efficient method.
Basic Hydrolysis NaOMe in MeOH; NaBH₄ in EtOHMilder conditions that can be selective for Boc groups on certain heterocycles.[5]
Thermal Deprotection Heating in a suitable solvent (e.g., methanol, trifluoroethanol)Can be achieved in the absence of an acid catalyst, useful for sensitive substrates.

Experimental Protocol: Acidic Deprotection of N-Boc-Indazole

Objective: To remove the Boc protecting group from an N-Boc-indazole derivative.

Materials:

  • N-Boc-indazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-indazole derivative (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product as necessary.

Comparative Analysis with Other Protecting Groups

While the Boc group is highly versatile, the choice of protecting group should always be tailored to the specific synthetic route.

Protecting GroupIntroductionStabilityCleavageKey Advantages/Disadvantages
Boc Boc₂O, baseStable to bases, nucleophiles, hydrogenation. Labile to acid.TFA, HClVersatile, directs ortho-metalation. Can be labile under some cross-coupling conditions.
SEM SEM-Cl, baseStable to a wide range of conditions.TBAF, HClCan also direct C3 lithiation.[11] Removal can sometimes be sluggish.
Tosyl (Ts) Ts-Cl, baseVery robust, stable to strong acids and bases.Strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions.High stability can be a disadvantage when mild deprotection is required.
Benzyl (Bn) Bn-Br, baseStable to acids and bases.Hydrogenolysis (Pd/C, H₂)Cleavage conditions are orthogonal to many other protecting groups.

Conclusion

The Boc protecting group is far more than a simple placeholder in indazole chemistry. Its strategic application allows for the precise control of regioselectivity in both its own installation and in subsequent functionalization reactions. By understanding the principles of kinetic versus thermodynamic control, and by leveraging its ability to direct ortho-metalation, synthetic chemists can unlock efficient and elegant pathways to complex indazole-containing molecules. The protocols and comparative data presented in this guide serve as a practical resource for researchers aiming to harness the full potential of the Boc group in their synthetic endeavors, ultimately accelerating the discovery and development of novel indazole-based therapeutics.

References

  • Humphrey, J. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Yin, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

  • Cheung, Y. Y., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. New reagents for the synthesis of ortho-substituted toluenes. Chemical Reviews.
  • Almeida, M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters. [Link]

  • Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • MDPI. (2024). Aromaticity and Chirality: New Facets of Old Concepts. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Royal Society of Chemistry. (2024). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Publishing. [Link]

  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters. [Link]

  • ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Wikipedia. (2024). Directed ortho metalation. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2024). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. [Link]

  • Baran Laboratory. (2024). Directed ortho-Metalation. Baran Lab. [Link]

  • ResearchGate. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • PubMed. (2024). Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. PubMed. [Link]

  • Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • ResearchGate. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

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Chemical stability and storage conditions for tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Introduction

This compound is a crucial building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a nitroaromatic indazole core, a strategic nitro functional group, and a labile tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a diverse range of bioactive molecules. However, the very features that impart this synthetic utility also present distinct challenges regarding its chemical stability and long-term storage. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offering field-proven insights and detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Molecular Structure and Inherent Stability Considerations

The chemical stability of this compound is intrinsically linked to its three key structural components: the nitro-substituted indazole ring, and the N-Boc protecting group. Understanding the individual contributions of these moieties is paramount to predicting and mitigating potential degradation pathways.

cluster_molecule This compound cluster_groups Key Functional Groups cluster_implications Stability Implications mol mol A N-Boc Group (tert-butoxycarbonyl) A_imp Susceptible to acidic and strong basic conditions. Thermally labile. A->A_imp B Indazole Core B_imp Aromatic system, generally stable but can be susceptible to strong oxidizing/reducing agents. B->B_imp C Nitro Group (-NO2) C_imp Electron-withdrawing, activating the ring. Potential for thermal decomposition and photodegradation. C->C_imp cluster_workflow Forced Degradation Workflow A Prepare Solutions of This compound B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (ICH Q1B conditions) B->G H Analyze Samples by HPLC-UV/MS C->H D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and elevated temperature (e.g., 60°C) for defined time points.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for defined time points.

    • Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for defined time points.

    • Thermal: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [1]A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method, preferably with UV and mass spectrometric detection to identify and quantify the parent compound and any degradation products.

Long-Term Stability Study

For long-term storage, a real-time stability study under the recommended storage conditions is advisable.

Step-by-Step Protocol:

  • Sample Preparation: Store multiple aliquots of the solid compound in tightly sealed, light-protected containers at the recommended storage condition (2-8°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, remove one aliquot and allow it to equilibrate to room temperature before opening. Analyze the sample for purity (e.g., by HPLC), appearance, and any other relevant quality attributes.

Troubleshooting Common Stability Issues

Observation Potential Cause Corrective Action
Appearance of a new peak in HPLC, corresponding to the deprotected indazole. Acidic or strong basic contamination; exposure to excessive heat.Ensure storage away from acidic/basic vapors. Verify storage temperature.
Discoloration of the solid material (e.g., yellowing). Exposure to light and/or air (oxidation).Store in an amber vial under an inert atmosphere.
Decreased purity with multiple new, small peaks in HPLC. General degradation due to improper storage (e.g., elevated temperature, moisture, light).Review and rectify storage conditions according to recommendations.
Poor solubility or presence of insoluble matter. Potential polymerization or formation of insoluble degradation products.Re-qualify the material before use. If degradation is significant, procure a fresh batch.

Conclusion

The chemical stability of this compound is governed by the interplay of its N-Boc, nitroaromatic, and indazole functionalities. While a robust intermediate, its integrity can be compromised by exposure to adverse conditions such as strong acids and bases, elevated temperatures, and light. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, and by implementing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the reliability and consistency of this critical synthetic building block, thereby safeguarding the integrity of their scientific endeavors.

References

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  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

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  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Tert-Butyl 4-nitro-1H-indazole-1-carboxylate as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indazole Nucleus and the Role of N-Boc Protection

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The strategic functionalization of the indazole ring is paramount in the development of novel therapeutics. This document provides a detailed guide on the use of tert-butyl 4-nitro-1H-indazole-1-carboxylate , a key intermediate that facilitates the synthesis of valuable 4-aminoindazole derivatives.

The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indazole serves a dual purpose. Firstly, it enhances the solubility of the indazole core in common organic solvents, simplifying handling and reaction work-ups. Secondly, and more critically, it deactivates the pyrazole ring towards unwanted side reactions and directs subsequent chemical transformations. The nitro group at the 4-position is a versatile precursor to the corresponding amine, which is a crucial anchor point for building complex molecular architectures, particularly in the realm of kinase inhibitors.[2][3][4]

This guide will provide detailed protocols for the synthesis of this compound, its subsequent conversion to the corresponding 4-amino derivative, and discuss its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. The following table summarizes the key data for this compound.

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₃N₃O₄Calculated
Molecular Weight 263.25 g/mol Calculated
Appearance Expected to be a pale yellow to yellow solidBased on related nitroaromatic compounds
CAS Number Not readily available in public databasesNote: CAS for 5-nitro isomer is 129488-09-1
Solubility Soluble in DCM, THF, EtOAc, AcetoneInferred from structural features
Stability Stable under standard laboratory conditions. Sensitive to strong reducing agents and harsh acidic/basic conditions.General chemical knowledge

Synthetic Workflow: From Precursor to Key Intermediate

The synthesis of this compound is a two-step process starting from commercially available precursors. The workflow involves the synthesis of 4-nitro-1H-indazole followed by its N-Boc protection.

Synthetic Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Nitro Reduction 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline 4-nitro-1H-indazole 4-nitro-1H-indazole 2-methyl-3-nitroaniline->4-nitro-1H-indazole NaNO₂, AcOH Boc_Indazole tert-Butyl 4-nitro-1H- indazole-1-carboxylate 4-nitro-1H-indazole->Boc_Indazole (Boc)₂O, DMAP, DCM Amino_Indazole tert-Butyl 4-amino-1H- indazole-1-carboxylate Boc_Indazole->Amino_Indazole H₂, Pd/C

Caption: Overall synthetic workflow for the preparation of the key 4-aminoindazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-indazole

This protocol is adapted from established procedures for the diazotization and cyclization of substituted anilines.

Causality behind Experimental Choices:

  • Acetic Acid as Solvent: Serves as both the solvent and the acidic medium required for the in situ formation of nitrous acid from sodium nitrite.

  • Low Temperature (0 °C): The diazotization reaction is exothermic and the resulting diazonium species is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and maximize yield.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, particularly during the addition of the aqueous sodium nitrite solution to the organic phase.

Step-by-Step Methodology:

  • To a solution of 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid, cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • In a separate flask, prepare a solution of sodium nitrite (2.2 eq) in water.

  • Add the aqueous sodium nitrite solution to the aniline solution at a rate that maintains the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The product precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove residual acetic acid and inorganic salts.

  • Dry the product under vacuum to afford 4-nitro-1H-indazole as a solid.

Protocol 2: Synthesis of this compound

This protocol employs a standard and highly effective method for the N-Boc protection of indazoles.[5][6]

Causality behind Experimental Choices:

  • Di-tert-butyl dicarbonate ((Boc)₂O): A mild and efficient electrophilic source of the Boc group.

  • 4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that activates the Boc anhydride, accelerating the reaction.

  • Dichloromethane (DCM): An inert solvent that provides good solubility for the reactants and is easily removed post-reaction.

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling and minimizing potential side reactions.

Step-by-Step Methodology:

  • Suspend 4-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM).

  • To this suspension, add 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).[5]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 3: Reduction of the Nitro Group to form tert-Butyl 4-amino-1H-indazole-1-carboxylate

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Causality behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly active and reusable heterogeneous catalyst for hydrogenation. The Boc protecting group is stable under these conditions.

  • Hydrogen Gas (H₂): The reducing agent. The reaction can be carried out under balloon pressure or in a high-pressure hydrogenation apparatus.

  • Methanol (MeOH) or Ethanol (EtOH): Common solvents for catalytic hydrogenation, providing good solubility for the substrate and being relatively inert.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.[7]

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-amino-1H-indazole-1-carboxylate. This product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its conversion to tert-butyl 4-amino-1H-indazole-1-carboxylate . The resulting 4-aminoindazole is a valuable building block for the synthesis of a variety of pharmacologically active molecules.

Case Study: Synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Aberrant signaling of the Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[2][3] Consequently, the development of selective FGFR4 inhibitors is an active area of cancer research. The 4-aminoindazole core has been identified as a key pharmacophore for potent and selective FGFR4 inhibitors.[2][3][4]

The synthetic utility of tert-butyl 4-amino-1H-indazole-1-carboxylate is demonstrated in its use as a key intermediate in the synthesis of novel covalent inhibitors of FGFR4.[2][3] The 4-amino group serves as a crucial handle for the introduction of various side chains via amide bond formation or other coupling reactions, allowing for the exploration of the inhibitor's structure-activity relationship (SAR).

FGFR4_Inhibitor_Synthesis Amino_Indazole tert-Butyl 4-amino-1H- indazole-1-carboxylate Coupling Amide Coupling (e.g., with an acryloyl chloride) Amino_Indazole->Coupling FGFR4_Intermediate Boc-Protected FGFR4 Inhibitor Precursor Coupling->FGFR4_Intermediate Deprotection Boc Deprotection (e.g., TFA) FGFR4_Intermediate->Deprotection FGFR4_Inhibitor Final FGFR4 Covalent Inhibitor Deprotection->FGFR4_Inhibitor

Sources

Strategic Purification of tert-Butyl 4-nitro-1H-indazole-1-carboxylate via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract & Introduction

tert-Butyl 4-nitro-1H-indazole-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The purity of this intermediate is paramount, as contaminants can lead to deleterious side reactions, complex downstream purification challenges, and compromised final product integrity. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using silica gel column chromatography. We will delve into the causality behind methodological choices, from solvent system optimization using Thin-Layer Chromatography (TLC) to the nuances of column packing and sample loading, ensuring a robust and reproducible separation.

The core of this method relies on the principles of normal-phase adsorption chromatography, where a polar stationary phase (silica gel) preferentially retains polar molecules. The separation of the target compound from impurities is achieved by leveraging the polarity differences imparted by its distinct functional groups: the relatively nonpolar tert-butoxycarbonyl (Boc) group, the polar nitro group, and the indazole core.

The Chromatographic Principle: A Tale of Polarity

The success of this purification hinges on the differential partitioning of components between the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte and impurities.

  • Target Analyte: this compound possesses a moderate overall polarity. The nitro group (-NO₂) is strongly electron-withdrawing and polar, promoting strong interaction with the silica gel. Conversely, the bulky, nonpolar Boc protecting group reduces the molecule's affinity for the stationary phase. This balance in polarity is what we exploit for separation.

  • Mobile Phase: A binary solvent system, typically composed of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used.[4] By carefully tuning the ratio of these solvents, we can modulate the mobile phase's polarity. A less polar mobile phase will result in slower elution of all components, while a more polar mobile phase will accelerate their movement, competing more effectively with the analyte for binding sites on the silica gel.

The goal is to identify a mobile phase composition that allows the target compound to migrate at an optimal rate while leaving more polar impurities adsorbed at the top of the column and eluting less polar impurities ahead of the product.

Materials and Equipment

CategoryItem
Stationary Phase Silica Gel, standard grade, 60 Å, 230-400 mesh particle size
Solvents & Reagents Hexane (or Petroleum Ether), HPLC Grade
Ethyl Acetate, HPLC Grade
Dichloromethane (DCM), HPLC Grade (for sample loading, optional)
Anhydrous Sodium Sulfate
Crude this compound mixture
Glassware & Hardware Glass chromatography column with stopcock
Separatory funnel or addition funnel (for solvent reservoir)
Round bottom flasks
Test tubes or vials for fraction collection
TLC plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Capillary tubes for TLC spotting
Cotton or glass wool plug
Sand, washed and dried
Equipment Rotary evaporator
Fume hood

Pre-Chromatography: TLC-Guided Method Development

Before committing a large quantity of material to the column, the optimal mobile phase must be determined via TLC. This is the most critical step for ensuring a successful separation. The ideal solvent system will yield a retention factor (Rf) for the target compound in the range of 0.25–0.35.[5] This Rf value suggests that the compound will bind to the column with sufficient affinity to separate from nonpolar impurities but will elute in a reasonable volume without excessive band broadening.

Protocol for TLC Optimization:

  • Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 15%, 20%, 25% EtOAc/Hexane).

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or ethyl acetate.

  • Using a capillary tube, spot the crude mixture onto a TLC plate.

  • Develop the TLC plates in chambers containing the different eluent systems.

  • Visualize the developed plates under a UV lamp (254 nm). The indazole ring is UV active.

  • Calculate the Rf value for the spot corresponding to the product for each solvent system.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting the Results:

  • If Rf is too high (> 0.5): The eluent is too polar. Decrease the proportion of ethyl acetate.

  • If Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate.

Based on structurally similar compounds, a system of 20-30% ethyl acetate in hexane is a highly effective starting point for optimization.[6][7]

Hypothetical TLC Optimization Data
Solvent System (EtOAc in Hexane) Observed Rf of Target Compound
10%0.10
15%0.21
20% 0.32 (Optimal)
25%0.45

Detailed Purification Protocol

This protocol assumes a crude sample size of ~1.0 g and utilizes the optimal 20% EtOAc/Hexane eluent determined by TLC.

Step 1: Column Preparation (Wet Packing)

Causality: Wet packing is generally preferred as it minimizes the chances of air bubbles and channels forming within the silica bed, which would otherwise lead to poor separation efficiency.

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.

  • Add a ~1 cm layer of sand over the plug.

  • Clamp the column perfectly vertically in a fume hood.

  • Fill the column about one-third full with the initial, nonpolar eluent (hexane).

  • Prepare a slurry of silica gel (approx. 50 g for a 1 g sample) in hexane. The slurry should be mobile but not overly dilute.

  • Pour the slurry into the column using a powder funnel. Gently tap the side of the column continuously to encourage even settling of the silica.

  • Open the stopcock to drain some solvent, which helps pack the silica tightly. Add more eluent as needed to ensure the silica bed never runs dry.

  • Once the silica has settled, add a final ~1 cm layer of sand on top to protect the surface from being disturbed during solvent addition.[8]

  • Drain the solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.

Step 2: Sample Loading (Dry Loading)

Causality: Dry loading is the method of choice for compounds that have limited solubility in the mobile phase or when a highly concentrated starting band is desired for optimal resolution. It prevents the sample from precipitating at the top of the column.

  • Dissolve the ~1.0 g of crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add ~2-3 g of silica gel to this solution.

  • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the sample layer.

  • Carefully add the mobile phase (20% EtOAc/Hexane) to the column without disturbing the top layer.

Step 3: Elution and Fraction Collection
  • Fill the column with the mobile phase. An addition funnel can be used as a solvent reservoir to maintain a constant head of solvent.

  • Open the stopcock and begin collecting the eluent in appropriately sized test tubes or vials.

  • Maintain a steady flow rate. For flash chromatography, gentle pressure from a nitrogen or argon line can be applied to accelerate the process.

  • Collect fractions of a consistent volume (e.g., 10-15 mL).

Step 4: Monitoring and Product Isolation
  • Monitor the separation by spotting alternating fractions onto a TLC plate.

  • Develop the TLC plate in the same 20% EtOAc/Hexane eluent.

  • Visualize under UV light to identify which fractions contain the pure product. The product should appear as a single spot with the target Rf value.

  • Combine the fractions that contain the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound. Dry further under high vacuum to remove residual solvent.

Visualization of the Workflow

Diagram 1: Purification Workflow

G Crude Crude Product Mixture TLC TLC Optimization (Find Rf ≈ 0.3) Crude->TLC Test Eluents Load Dry Load Sample Crude->Load Adsorb onto Silica Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimal Eluent Found Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Diagram 2: Separation Principle on Silica Surface

G cluster_0 Silica Gel Surface (Stationary Phase) NP_Impurity Nonpolar Impurity (Fast Elution) Target Target Molecule (Moderate Interaction) Silica Si-OH   Si-OH   Si-OH   Si-OH Target->Silica H-Bonding Dipole-Dipole P_Impurity Polar Impurity (Strong Adsorption) P_Impurity->Silica Strong H-Bonding MobilePhase_Start Mobile Phase Flow (Hexane/EtOAc) MobilePhase_Start->NP_Impurity Pushes compounds down the column MobilePhase_Start->Target MobilePhase_Start->P_Impurity MobilePhase_End

Caption: Differential interaction of compounds with the polar silica stationary phase.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation 1. Incorrect mobile phase polarity.2. Column overloaded with sample.3. Flow rate too fast.1. Re-optimize eluent with TLC. Consider a gradient elution.2. Use a larger column or reduce sample size (aim for 1-5% of silica weight).3. Reduce the flow rate or pressure.
Cracked Silica Bed 1. Column ran dry.2. Heat generated from solvent interaction with silica (e.g., methanol).1. Always keep the silica bed covered with solvent.2. Pack the column using the primary nonpolar solvent. Avoid large, sudden changes in solvent polarity.
Product Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 20% to 30% or 40% EtOAc).
Band Tailing 1. Sample is too concentrated or insoluble.2. Silica gel is too acidic (can affect basic compounds).1. Ensure the sample is fully dissolved before loading; use the dry loading method.2. The Boc group is stable, but if tailing is severe, consider using silica gel treated with a base (e.g., triethylamine).

Conclusion

This application note outlines a systematic and robust methodology for the purification of this compound. By grounding the protocol in the fundamental principles of chromatography and emphasizing the critical role of TLC-based method development, researchers can achieve high purity of this valuable synthetic intermediate. The provided workflow, diagrams, and troubleshooting guide serve as a comprehensive resource for scientists in the pharmaceutical and chemical research fields.

References

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • bioRxiv. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the N-Boc Protection of 4-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Protection in Indazole Chemistry

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating activities such as HIV protease inhibition and 5-HT₃ antagonism.[1] In the multi-step synthesis of complex drug candidates, the strategic protection of reactive functional groups is paramount to prevent undesired side reactions. The nitrogen atoms of the indazole ring are nucleophilic and require protection during various synthetic transformations.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines and heterocyclic nitrogens due to its stability in a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[2][3][4] This application note provides a detailed examination of the reaction mechanism, optimal conditions, and a step-by-step protocol for the N-Boc protection of 4-nitro-1H-indazole, a common building block in medicinal chemistry. Understanding the causality behind the procedural steps is crucial for achieving high yield, purity, and predictable regioselectivity.

Reaction Scheme and Regioselectivity

The Boc protection of 4-nitro-1H-indazole proceeds via acylation of one of the ring nitrogens with di-tert-butyl dicarbonate (Boc₂O). A critical consideration in the chemistry of indazoles is regioselectivity, as functionalization can occur at either the N1 or N2 position. For N-acylation reactions, including Boc protection, the formation of the N1-substituted product is predominantly favored. This preference is attributed to the greater thermodynamic stability of the N1-acylindazole isomer, and the reaction often proceeds to this isomer even if a kinetic N2-acylated product is transiently formed.[5]

The electron-withdrawing effect of the 4-nitro group increases the acidity of the N-H proton, facilitating its removal by a base. The reaction typically yields the desired 1-Boc-4-nitro-1H-indazole as the major product.

The Underlying Reaction Mechanism

The N-Boc protection of an indazole can proceed through two primary mechanistic pathways, depending on the reagents employed.

Base-Mediated Mechanism

In the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), the reaction follows a straightforward nucleophilic acyl substitution pathway.

  • Deprotonation: The base removes the acidic proton from the N1 position of the 4-nitro-1H-indazole, generating a nucleophilic indazolide anion.

  • Nucleophilic Attack: The indazolide anion attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O).

  • Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step expels a tert-butoxide anion and carbon dioxide (formed from the unstable tert-butoxycarboxylic acid), yielding the N1-Boc protected indazole product.[6]

DMAP-Catalyzed Mechanism

To accelerate the reaction, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often included. DMAP is a hypernucleophilic acylation catalyst that significantly enhances the rate of reaction.[6][7]

  • Activation of Boc₂O: DMAP attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This species is much more electrophilic than Boc₂O itself.[6][7]

  • Nucleophilic Attack: The neutral 4-nitro-1H-indazole attacks the activated carbonyl group of the pyridinium intermediate.

  • Proton Transfer & Catalyst Regeneration: A base (like TEA) deprotonates the resulting positively charged indazole intermediate, leading to the final product and regenerating the DMAP catalyst.[7] This catalytic cycle allows for rapid conversion even with less nucleophilic substrates.

Below is a diagram illustrating the DMAP-catalyzed mechanism, which is the preferred industrial and laboratory method for its efficiency.

Boc_Protection_Mechanism DMAP-Catalyzed N-Boc Protection Mechanism cluster_activation Step 1: Catalyst Activation cluster_attack Step 2: Nucleophilic Attack cluster_regeneration Step 3: Regeneration Indazole 4-Nitro-1H-Indazole Product 1-Boc-4-nitro-1H-indazole Indazole->Product Boc2O Boc₂O (Di-tert-butyl dicarbonate) Active_Intermediate Activated Intermediate (N-Boc-DMAP⁺) Boc2O->Active_Intermediate DMAP DMAP (Catalyst) DMAP->Active_Intermediate Base Base (e.g., TEA) Byproducts Byproducts (t-BuOH + CO₂ + Base-H⁺) Base->Byproducts Proton transfer Active_Intermediate->Product Indazole attacks Product->DMAP Catalyst regenerated Product->Byproducts

A diagram illustrating the DMAP-catalyzed reaction pathway.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale procedure for the Boc protection of 4-nitro-1H-indazole, optimized for high yield and purity.[8]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Nitro-1H-indazole163.121.00 g6.131.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.47 g6.741.1
Triethylamine (TEA)101.191.28 mL9.201.5
4-(Dimethylamino)pyridine (DMAP)122.1775 mg0.610.1
Dichloromethane (DCM)-30 mL--
Saturated aq. NH₄Cl-20 mL--
Saturated aq. NaHCO₃-20 mL--
Brine-20 mL--
Anhydrous MgSO₄----
Silica Gel (for chromatography)----
Step-by-Step Procedure
Experimental workflow for Boc protection.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-indazole (1.00 g, 6.13 mmol).

  • Dissolution: Add dichloromethane (30 mL) and stir until the solid is fully dissolved.

  • Addition of Reagents: Add triethylamine (1.28 mL, 9.20 mmol), di-tert-butyl dicarbonate (1.47 g, 6.74 mmol), and finally 4-(Dimethylamino)pyridine (75 mg, 0.61 mmol) to the solution.

    • Causality Note: DMAP is added last. Its reaction with Boc₂O can be rapid and exothermic, producing CO₂ gas.[6] Adding it to the diluted solution helps control the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting material.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Causality Note: The NaHCO₃ wash removes any acidic impurities and unreacted Boc₂O by hydrolysis. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the fractions containing the pure product and concentrate to yield 1-Boc-4-nitro-1H-indazole as a solid. A typical yield for this procedure is >90%.[8]

Reaction Optimization and Troubleshooting

The choice of base and solvent can be adapted based on the substrate's reactivity and solubility. The following table summarizes key variables.

ParameterCommon ChoicesRationale & Field Insights
Base TEA, DIPEA, NaHTEA/DIPEA: Standard, mild organic bases sufficient for most indazoles. Easy to remove during work-up.[8] NaH: A stronger, non-nucleophilic base used for less acidic NH groups. Requires an anhydrous aprotic solvent like THF or DMF.[5][9] It ensures complete deprotonation.
Solvent DCM, THF, Acetonitrile, DMFDCM/THF: Excellent general-purpose solvents for this reaction.[9] Acetonitrile: Another good polar aprotic option. DMF: Used for poorly soluble substrates but can be difficult to remove.
Catalyst DMAP, NoneDMAP: Highly recommended for accelerating the reaction, often leading to cleaner conversions and shorter reaction times.[6][7] None: The reaction will proceed without a catalyst but may be significantly slower, potentially requiring heat or longer reaction times.
Troubleshooting Incomplete reactionAdd more Boc₂O (1.2-1.5 eq). Ensure the base is not wet. For stubborn cases, switching from TEA to NaH may be necessary.
Troubleshooting Side product formationEnsure the reaction temperature does not rise significantly. DMAP can sometimes promote side reactions if used in excess or at high temperatures.[6]

Characterization

The final product, 1-Boc-4-nitro-1H-indazole, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the tert-butyl group (a singlet at ~1.7 ppm integrating to 9H) and distinct shifts for the aromatic protons of the indazole ring compared to the starting material.

  • ¹³C NMR: Appearance of the Boc carbonyl carbon (~148 ppm) and the quaternary tert-butyl carbon (~86 ppm).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the mass of the protected product (C₁₂H₁₃N₃O₄, MW: 263.25) should be observed.

Conclusion

The N-Boc protection of 4-nitro-1H-indazole is a robust and high-yielding reaction critical for the synthesis of complex molecules in drug discovery. By understanding the underlying mechanism, particularly the catalytic role of DMAP and the factors governing regioselectivity, researchers can confidently execute and troubleshoot this transformation. The provided protocol offers a reliable and optimized method, serving as a foundational technique for chemists working with indazole-based scaffolds.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Rawat, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23908-23919. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5837–5852. [Link]

  • Ueda, H., et al. (2018). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. Asian Journal of Organic Chemistry, 7(8). [Link]

  • Parrish, J. P., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(34), 4645-4648. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Notaro, G., et al. (2010). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ChemInform, 32(31). [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11, 28023-28032. [Link]

  • Reddy, T. J., et al. (2011). Method of synthesizing 1H-indazole compounds.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). commonorganicchemistry.com. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429-6432. [Link]

  • Dudin, L. S., et al. (1991). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Synthesis, 1991(10), 965-967. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). commonorganicchemistry.com. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]

  • Wang, T., et al. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 53, 11142-11145. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

Sources

Application Note: A Practical Guide to Monitoring the Synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate represents a critical step in the development of various pharmacologically active molecules. This compound is formed through the N-protection of the 4-nitro-1H-indazole core with a tert-butyloxycarbonyl (Boc) group, a common strategy to modulate the reactivity of the indazole nitrogen for subsequent functionalization. Efficient and accurate monitoring of this reaction is paramount to ensure optimal yield, minimize side-product formation, and determine the reaction endpoint.

Thin-Layer Chromatography (TLC) stands out as an indispensable analytical tool for this purpose. It offers a rapid, cost-effective, and visually intuitive method to track the consumption of the starting material and the formation of the desired product in near real-time. This application note provides a comprehensive, field-tested protocol for monitoring this specific synthesis, delving into the chemical principles, step-by-step experimental procedures, and data interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can implement this technique with confidence and precision.

Foundational Principles: The Chemistry Behind the TLC Analysis

The Synthesis Reaction: N-Boc Protection

The core reaction involves the protection of the N-H group of 4-nitro-1H-indazole using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. The reaction is typically facilitated by a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

The mechanism proceeds via the nucleophilic attack of the indazole nitrogen atom on one of the electrophilic carbonyl carbons of (Boc)₂O.[1] This forms a transient intermediate, which then collapses, leading to the formation of the N-Boc protected indazole, carbon dioxide, and tert-butanol.[1] A crucial aspect of this transformation is the significant change in the polarity of the molecule. The starting material, 4-nitro-1H-indazole, contains a polar N-H bond capable of hydrogen bonding. The product, this compound, has this N-H bond replaced by a bulky, nonpolar Boc group. This polarity difference is the cornerstone of TLC separation.

The Analytical Technique: Thin-Layer Chromatography (TLC)

TLC separates compounds based on the principle of adsorption chromatography.[2] The separation occurs as a result of the differential partitioning of components between a stationary phase (a solid adsorbent like silica gel coated on a plate) and a mobile phase (a liquid eluent).

  • Stationary Phase: For this application, we use silica gel (SiO₂), a highly polar adsorbent.

  • Mobile Phase: A solvent system of intermediate polarity is chosen, typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).

  • Separation Principle: Polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ). Less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Rƒ value.[3]

In this synthesis:

  • 4-nitro-1H-indazole (Starting Material): More polar, lower Rƒ.

  • This compound (Product): Less polar, higher Rƒ.

  • (Boc)₂O (Reagent): Largely nonpolar, very high Rƒ, often running with the solvent front.

By observing the disappearance of the lower Rƒ spot (starting material) and the appearance of a new, higher Rƒ spot (product), the progress of the reaction can be effectively monitored.[4][5]

Experimental Protocol: Step-by-Step Reaction Monitoring

This protocol provides a robust methodology for setting up and interpreting TLC data for the synthesis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.

  • Mobile Phase (Eluent): 30% Ethyl Acetate in Hexane (v/v). This ratio may require optimization.

  • Reaction Components: 4-nitro-1H-indazole (Starting Material, SM), Di-tert-butyl dicarbonate ((Boc)₂O), and the reaction mixture (RM).

  • Spotting Capillaries: Glass microcapillary tubes.

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Visualization:

    • UV Lamp (254 nm).

    • Staining Reagent: Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl) for reduction, followed by diazotization and coupling reagents for color development.[6]

  • Safety Equipment: Fume hood, safety glasses, and appropriate chemical-resistant gloves.

Safety and Handling Precautions
  • 4-Nitro-1H-indazole: Toxic in contact with skin. Handle with care, avoiding inhalation and direct contact.[]

  • Di-tert-butyl dicarbonate: Flammable solid and respiratory irritant. Store in a cool, well-ventilated area.[8][9]

  • Solvents: Hexane and ethyl acetate are flammable and should be handled in a fume hood away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE) when handling any chemicals.[9][10]

Detailed Procedure
  • Preparation of the Developing Chamber: Pour the mobile phase (30% Ethyl Acetate/Hexane) into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for at least 10 minutes.

  • TLC Plate Preparation: Using a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on this line for the Starting Material (SM), a Co-spot (C), and the Reaction Mixture (RM).

  • Sample Preparation for Spotting:

    • SM Standard: Dissolve a small amount (1-2 mg) of 4-nitro-1H-indazole in a suitable solvent like ethyl acetate (0.5 mL).

    • RM Sample: At timed intervals (e.g., T=0, 30 min, 1 hr), use a capillary tube to withdraw a tiny aliquot of the reaction mixture. Dilute this aliquot in a small vial with 5-10 drops of ethyl acetate.

  • Spotting the Plate:

    • Lane 1 (SM): Using a clean capillary tube, touch the SM standard solution to the first mark on the origin. Keep the spot small and concentrated (1-2 mm diameter).

    • Lane 2 (C - Co-spot): Spot the SM standard on the middle mark. Then, using a different clean capillary, carefully spot the RM sample directly on top of the SM spot.

    • Lane 3 (RM): Using the capillary from the previous step, spot the diluted RM sample on the third mark.

  • Developing the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the mobile phase to ascend the plate undisturbed. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • UV Visualization (Non-destructive): Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm).[11] The aromatic indazole rings of both the starting material and product will appear as dark spots against the fluorescent green background.

    • Analysis:

      • The SM lane will show a single spot at a lower Rƒ.

      • The RM lane will initially show the SM spot. As the reaction progresses, a new, higher Rƒ spot corresponding to the product will appear, and the SM spot will diminish in intensity.

      • The Co-spot lane is used for unambiguous identification. The spots for the SM and product should separate clearly.

      • The reaction is considered complete when the SM spot is no longer visible in the RM lane.

  • Rƒ Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

(Optional) Chemical Staining for Confirmation

For compounds that are not UV-active or for enhanced visualization, a chemical stain specific for nitro groups can be used.[6]

  • Reduction: After UV visualization, spray the dried TLC plate with the 5% SnCl₂ solution in 2M HCl. Heat the plate gently (e.g., with a heat gun) at approximately 100°C for 5-10 minutes. This reduces the nitro group (-NO₂) to an amino group (-NH₂).

  • Diazotization & Coupling: After cooling, the plate can be further treated with reagents (e.g., sodium nitrite followed by β-naphthol) that react with the newly formed amine to produce a brightly colored azo dye, confirming the presence of the nitro-containing compounds.[6]

Data Summary and Workflow Visualization

Table of Expected TLC Results
Compound NameRoleStructurePolarityExpected Rƒ (30% EtOAc/Hex)UV Active (254 nm)
4-Nitro-1H-indazoleStarting Material4-Nitro-1H-indazoleHigh0.2 - 0.3Yes
This compoundProductBoc-ProtectedLow0.6 - 0.7Yes
Di-tert-butyl dicarbonate ((Boc)₂O)ReagentBoc AnhydrideVery Low~0.9 (with solvent front)No

Note: Rƒ values are approximate and can vary based on specific conditions such as temperature, chamber saturation, and plate quality. Always run standards for accurate comparison.[6]

TLC Monitoring Workflow Diagram

TLC_Workflow start Start Reaction prep_chamber 1. Prepare & Equilibrate TLC Chamber start->prep_chamber t = 0, 30 min, etc. prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate spot_samples 3. Spot Samples (SM, Co-spot, RM) prep_plate->spot_samples develop 4. Develop Plate in Chamber spot_samples->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize under UV Light (254 nm) dry->visualize analyze 7. Analyze Spots & Calculate Rƒ visualize->analyze decision Is Starting Material Consumed? analyze->decision continue_rxn Continue Reaction & Re-sample decision->continue_rxn No stop_rxn Reaction Complete. Proceed to Workup. decision->stop_rxn Yes continue_rxn->spot_samples Take new RM aliquot

Caption: Workflow for monitoring the reaction via TLC.

Troubleshooting Common TLC Issues

IssuePossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated; Compound is highly acidic/basic.Dilute the sample before spotting; Add a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase.
Rƒ Values Too Low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Rƒ Values Too High (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
No Spots Visible under UV Compounds are not UV-active; Sample is too dilute.Use a chemical stain for visualization; Spot the sample multiple times in the same location (drying in between).
Spots are Merged/Poor Separation Incorrect mobile phase polarity; Spots at origin were too large or too close together.Systematically test different mobile phase compositions; Ensure spots are small, and lanes are well-spaced.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf (found) values for some stabilizers after developed HPTLC/TLC plate.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2016). Comparison of the TLC Rf values and UV. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase.
  • National Centre for Biotechnology Education. (2015). Thin layer chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

Large-scale synthesis considerations for tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocol details a robust and scalable N-acylation of 4-nitro-1H-indazole using di-tert-butyl dicarbonate ((Boc)₂O). Emphasis is placed on the rationale behind reagent selection, process safety, optimization for scale-up, and detailed analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking to implement an efficient and reliable manufacturing process for this versatile building block.

Introduction and Scientific Rationale

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of the indazole nucleus is critical for modulating pharmacological activity. However, the acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations. Therefore, the introduction of a protecting group is a crucial first step in many synthetic routes.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the indazole nitrogen due to several key advantages:

  • Stability: The Boc group is highly stable to a wide range of nucleophilic and basic conditions.[2]

  • Orthogonality: It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), leaving other acid-sensitive or base-labile groups intact, which is a significant advantage in multi-step synthesis.[2]

  • Improved Solubility: The lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification and handling.

This application note describes the synthesis of this compound via the reaction of 4-nitro-1H-indazole with di-tert-butyl dicarbonate. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a potent acylation catalyst.

Reaction Mechanism

The reaction proceeds via a nucleophilic catalysis mechanism. DMAP, being more nucleophilic than the indazole nitrogen, first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the deprotonated 4-nitro-1H-indazole, transferring the Boc group and regenerating the DMAP catalyst.

ReactionMechanism cluster_activation Catalyst Activation cluster_acylation N-Acylation Indazole 4-Nitro-1H-indazole Product tert-Butyl 4-nitro-1H- indazole-1-carboxylate Indazole->Product + Active_Intermediate Boc2O (Boc)₂O Active_Intermediate Reactive N-Boc-DMAP Intermediate Boc2O->Active_Intermediate + DMAP DMAP DMAP Active_Intermediate->DMAP Regenerated Byproducts CO₂ + t-BuOH (from excess Boc₂O hydrolysis) Process_Workflow Large-Scale Synthesis Workflow A Reactor Setup (Inert Atmosphere) B Charge Reactants (4-Nitroindazole, DMAP, DCM) A->B C Cool to 0-5 °C B->C D Controlled Addition of (Boc)₂O C->D E Reaction at RT (12-16h) D->E F In-Process Control (TLC/HPLC) E->F Monitor F->E If incomplete G Aqueous Work-up (Quench, Wash) F->G If complete H Phase Separation G->H I Drying & Concentration H->I J Crystallization (e.g., EtOAc/Heptane) I->J K Filtration & Washing J->K L Vacuum Drying K->L M Final Product: tert-Butyl 4-nitro-1H- indazole-1-carboxylate L->M

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nitroindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitro group onto the indazole scaffold with regiochemical control. Nitroindazoles are critical intermediates in the development of pharmaceuticals and functional materials, but their synthesis is fraught with challenges related to selectivity.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.

The Core Challenge: Understanding the Reactivity of the Indazole Ring

The indazole core is a bicyclic heteroaromatic system where a benzene ring is fused to a pyrazole ring.[4] This structure presents multiple non-equivalent positions for electrophilic substitution. The inherent electronic properties and the ability of the pyrazole nitrogen atoms to be protonated under acidic conditions create a complex reactivity landscape. Direct nitration often results in a mixture of isomers, primarily substituting at the 3, 5, 6, and 7 positions, making purification a significant bottleneck.

The primary challenge lies in controlling the reaction conditions to favor the formation of a single, desired regioisomer over others.

Caption: Key positions for electrophilic nitration on the indazole scaffold.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of nitroindazoles in a practical question-and-answer format.

Issue 1: Poor Regioselectivity in Direct Nitration

Question: "I performed a direct nitration of 1H-indazole using a standard HNO₃/H₂SO₄ mixture and obtained a complex mixture of isomers, primarily the 5-nitro and 6-nitro products, which are nearly impossible to separate by column chromatography. Why is this happening and how can I achieve better selectivity?"

Answer: This is the most common challenge in indazole nitration. The outcome of electrophilic aromatic substitution on the indazole ring is highly dependent on the reaction's acidity.

  • Mechanistic Insight: In strongly acidic media like HNO₃/H₂SO₄, the pyridinic nitrogen (N2) of the indazole ring becomes protonated. This protonated species deactivates the entire heterocyclic system towards electrophilic attack. The nitration is therefore directed to the less deactivated benzene ring, leading preferentially to substitution at the C-5 and C-6 positions, which are electronically favored. The lack of precise control often results in a mixture.

  • Strategic Solution: To improve regioselectivity, you must either modify the substrate to direct the incoming electrophile or use a different nitrating system that operates under conditions where the substrate's intrinsic reactivity can be controlled.

    • Strategy A: Synthesis via Cyclization: For reliably obtaining 5-nitroindazole, the most robust method is not direct nitration but a cyclization approach starting from an appropriately substituted precursor. The established method starts from 2-amino-5-nitrotoluene.[5]

    • Strategy B: C-3 Selective Nitration: Achieving C-3 nitration requires avoiding strongly acidic conditions that protonate the ring. Modern methods often employ metal-catalyzed or radical-based approaches. An iron-promoted C-3 nitration has been reported for 2H-indazoles, which proceeds via a radical mechanism.[6]

Experimental Protocol: Synthesis of 5-Nitroindazole via Diazotization-Cyclization [5]

This protocol avoids the challenges of direct nitration for producing the 5-nitro isomer.

  • Dissolution: In a 5-L round-bottomed flask equipped with a robust mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Maintain the temperature below 25°C during this addition, using an ice bath if necessary.

  • Reaction: Continue stirring for 15 minutes post-addition to ensure complete diazotization.

  • Aging: Let the solution stand at room temperature for 3 days. During this time, the diazonium salt cyclizes to form the indazole ring.

  • Workup: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and transfer the contents to a beaker.

  • Isolation: Stir the residue to form a smooth slurry, filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C.

  • Purification: The crude product (typically 80–96% yield) can be recrystallized from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole (m.p. 208–209°C).[5]

ParameterDirect Nitration (HNO₃/H₂SO₄)Cyclization Synthesis
Starting Material 1H-Indazole2-amino-5-nitrotoluene
Primary Product(s) Mixture of 5- and 6-nitroindazoles5-Nitroindazole
Regioselectivity PoorExcellent
Key Challenge Isomer separationHandling diazonium intermediates
Issue 2: Unwanted N-Nitration

Question: "My reaction is producing significant amounts of an unstable product which I suspect is an N-nitroindazole, instead of the desired C-nitro product. How can I suppress this side reaction?"

Answer: The nitrogen atoms in the pyrazole ring are nucleophilic and can compete with the carbon framework for the electrophilic nitronium ion (NO₂⁺), especially under neutral or weakly acidic conditions. This leads to the formation of N-nitroindazoles, which are often unstable and can complicate the reaction mixture.

  • Mechanistic Insight: N-nitration occurs when the reaction conditions are not sufficiently acidic to fully protonate and deactivate the ring nitrogens. The resulting N-nitro species can sometimes undergo thermal or acid-catalyzed rearrangement to C-nitroindazoles, but this is often not a clean or high-yielding process.

  • Strategic Solution: The most effective way to prevent N-nitration is to temporarily "block" the nitrogen positions with a protecting group. This forces the nitration to occur exclusively on the carbon ring.

G Start 1H-Indazole Protect Step 1: N-Protection (e.g., Boc₂O, DMAP) Start->Protect N_Protected N-Boc-Indazole Protect->N_Protected Nitrate Step 2: C-Nitration (Nitrating Agent) N_Protected->Nitrate Nitro_Protected N-Boc-Nitroindazole Nitrate->Nitro_Protected Deprotect Step 3: Deprotection (e.g., TFA or HCl) Nitro_Protected->Deprotect End C-Nitroindazole Deprotect->End

Caption: Workflow for regioselective C-nitration using an N-protection strategy.

Issue 3: Low Yield or Reaction Failure

Question: "I am attempting to nitrate a substituted indazole containing an electron-withdrawing group, but I'm getting very low yields or recovering only my starting material. What could be wrong?"

Answer: This issue typically stems from a mismatch between the reactivity of your substrate and the strength of your nitrating agent.

  • Mechanistic Insight: Electron-withdrawing groups (EWGs) on the indazole ring deactivate it towards electrophilic substitution, making the nitration reaction significantly more difficult. Standard conditions like HNO₃/H₂SO₄ may be insufficient or may require harsh temperatures that lead to decomposition.

  • Strategic Solutions:

    • Harsher Conditions: Carefully increase the temperature or use fuming nitric/sulfuric acid. This must be done with extreme caution as it can lead to decomposition or over-nitration.

    • More Potent Nitrating Agents: Employ stronger, non-acidic nitrating agents. Trifluoroacetyl nitrate, generated in situ, can be effective for less reactive substrates.[7][8]

    • Modern Catalytic Methods: Recent literature describes milder, more efficient catalytic systems. For example, a method using zinc triflate (Zn(OTf)₂) as a catalyst with iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has been shown to be highly effective for the C-7 nitration of 2H-indazoles, which are typically challenging substrates.[9]

Experimental Protocol: Zn(OTf)₂-Catalyzed Synthesis of 7-Nitro-2H-indazoles [9]

  • Setup: To an oven-dried reaction tube equipped with a magnetic stirrer bar, add the 2H-indazole substrate (0.2 mmol), Fe(NO₃)₃·9H₂O (0.4 mmol, 162 mg), and Zn(OTf)₂ (40 mol%, 29 mg).

  • Solvent: Add 2.0 mL of acetonitrile (CH₃CN).

  • Reaction: Heat the sealed tube in a preheated oil bath at 80°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and extract with ethyl acetate (10-15 mL).

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired 7-nitro-2H-indazole.[9]

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the different nitroindazole regioisomers?

A1: Structural elucidation is critical and relies on a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool.

    • ¹H NMR: The coupling patterns and chemical shifts of the protons on the benzene portion of the ring are highly diagnostic. For example, a 5-nitroindazole will show a different splitting pattern for its C4, C6, and C7 protons compared to a 6-nitro or 7-nitro isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the position of the nitro group.[10]

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect experiments can confirm the spatial proximity between the N-H proton (or an N-alkyl group) and protons on the benzene ring, which is invaluable for definitively assigning C-7 vs. C-4 substitution.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.[9]

  • Mass Spectrometry (MS): While MS will confirm the correct mass for a nitroindazole (C₇H₅N₃O₂), it generally cannot distinguish between isomers unless coupled with a fragmentation study (MS/MS).[11]

Q2: Are there any non-acidic methods for nitrating sensitive indazole derivatives?

A2: Yes. The development of non-acidic nitration methods is an active area of research to improve substrate scope and functional group tolerance.

  • Radical Nitration: As mentioned, systems like Fe(NO₃)₃/TEMPO can achieve C-3 nitration of 2H-indazoles via a radical pathway.

  • Metal-Mediated Nitration: Catalytic systems, such as the Zn(OTf)₂ method described above, often operate under significantly milder conditions than classic mixed-acid nitrations.[9]

  • Transfer Nitrating Agents: Reagents like trifluoroacetyl nitrate or N-nitropyrazoles can act as electrophilic nitrating agents under neutral or weakly basic conditions, avoiding the use of strong mineral acids.[8][12]

Q3: My starting material is a 1H-indazole, but many selective methods are for 2H-indazoles. How do I address this?

A3: The selective N-alkylation or N-arylation of indazoles is a well-studied field. Generally, direct alkylation of 1H-indazole yields a mixture of N1 and N2 substituted products.[13] To access the 2H-indazole needed for a specific regioselective nitration, you would perform an N-arylation/alkylation reaction and then separate the N1 and N2 isomers. Once the desired N2-substituted indazole is isolated, you can proceed with the nitration reaction that is selective for that tautomeric form. After nitration, the N2-substituent can often be removed if the final target is an N-H nitroindazole, though this deprotection step depends on the nature of the substituent.

References

  • Iron promoted C3‐H nitration of indazole. ResearchGate. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. Available from: [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. Available from: [Link]

  • INDAZOLE. Organic Syntheses. Available from: [Link]

  • 5-NITROINDAZOLE. Organic Syntheses. Available from: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available from: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. Available from: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available from: [Link]

  • Direct C‐3 nitration of 2H‐indazole. ResearchGate. Available from: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available from: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Properties of New 5-nitroindazole Derivatives. PubMed. Available from: [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available from: [Link]

  • Nitration and aromatic reactivity. Imperial College London. Available from: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available from: [Link]

  • Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. ResearchGate. Available from: [Link]

  • 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.
  • Regioselective Synthesis of 4‐Nitro‐ or 4‐Chloro‐Tetrasubstituted Pyrazoles from Hydrazones and β‐Halo‐β‐nitrostyrenes. Sci-Hub. Available from: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Organocatalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazolyl Glycoconjugates. PubMed. Available from: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available from: [Link]

Sources

Optimizing temperature and reaction time for nitration of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature and Reaction Time Optimization

Welcome to the technical support center for the nitration of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this critical synthetic transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of indazole nitration and achieve your desired outcomes with confidence.

The Criticality of Indazole Nitration

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group onto the indazole ring is a key synthetic step, as the nitro group can be readily transformed into other functional groups, such as amines, enabling further molecular diversification. However, the nitration of this bicyclic heteroaromatic system is not without its challenges. Regioselectivity, reaction rates, and the potential for side reactions are all highly dependent on subtle variations in reaction parameters, primarily temperature and reaction time. This guide will provide a comprehensive framework for understanding and optimizing these critical variables.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the nitration of indazoles.

Q1: What is the most common reagent for the nitration of indazoles?

A1: The most widely used and cost-effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[4]

Q2: What is the expected regioselectivity for the nitration of unsubstituted 1H-indazole?

A2: For unsubstituted 1H-indazole under typical electrophilic nitration conditions (e.g., HNO₃/H₂SO₄), the primary product is 5-nitro-1H-indazole . The pyrazole ring acts as an activating group, directing the electrophilic attack to the C5 and C7 positions of the benzene ring. The C5 position is generally favored due to a combination of electronic and steric factors. Nitration at the C3 position is also possible but usually occurs under more forcing conditions or with different nitrating agents.

Q3: How does the regioselectivity differ for 2H-indazoles?

A3: The electronic properties of the 2H-indazole tautomer differ from the 1H-tautomer. While electrophilic substitution on the benzene ring can still occur, radical nitration methods have been specifically reported for the C3-position of 2H-indazoles. For example, using iron(III) nitrate (Fe(NO₃)₃) with a radical initiator like TEMPO can selectively introduce a nitro group at the C3 position.

Q4: How do substituents on the indazole ring affect the nitration outcome?

A4: Substituents on the benzene ring of the indazole scaffold will exert their own directing effects, which can either reinforce or compete with the directing effect of the pyrazole ring.

  • Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups will activate the ortho and para positions relative to themselves, increasing the reaction rate and influencing the position of nitration.

  • Electron-withdrawing groups (EWGs) like nitro, cyano, and carboxyl groups will deactivate the ring, making the reaction slower and directing the incoming nitro group to the meta position relative to themselves.[5][6]

Q5: What are the key safety precautions for indazole nitration?

A5: Nitration reactions are highly exothermic and require strict safety protocols.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Add the nitrating agent slowly and in a controlled manner, while carefully monitoring the internal reaction temperature.

  • Use an ice bath or other cooling system to maintain the desired temperature.

  • Be prepared for a potential thermal runaway by having a quenching bath (e.g., a large volume of ice water) readily available.

Troubleshooting Guide

This section provides solutions to common problems encountered during the nitration of indazoles.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficiently activated nitrating agent: The concentration of the nitronium ion may be too low. 2. Reaction temperature is too low: The activation energy for the reaction is not being overcome. 3. Deactivated substrate: The indazole may have strong electron-withdrawing groups, making it less reactive. 4. Reaction time is too short: The reaction has not proceeded to completion.1. Ensure the use of concentrated nitric and sulfuric acids. The ratio of H₂SO₄ to HNO₃ can be increased to generate more nitronium ions. 2. After the initial low-temperature addition of the nitrating agent, allow the reaction to slowly warm to room temperature or gently heat it, while carefully monitoring for any exothermic events. 3. For deactivated substrates, consider using a stronger nitrating agent (e.g., fuming nitric acid) or increasing the reaction temperature and time. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before work-up.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high: Higher temperatures can lead to the formation of less stable isomers. 2. Inappropriate nitrating agent: The choice of nitrating agent can influence the regiochemical outcome. 3. Substituent effects: The directing effects of existing substituents may lead to a mixture of isomers.1. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and control the temperature throughout the reaction. 2. For specific regiochemical outcomes, explore alternative nitrating systems. For instance, for C3 nitration of 2H-indazoles, consider radical nitration conditions. 3. Carefully consider the electronic properties of your substrate. Protecting groups may be necessary to block certain positions and achieve the desired regioselectivity.
Product Decomposition (Dark-colored reaction mixture) 1. Excessive reaction temperature: Overheating can lead to oxidation and decomposition of the starting material and product. 2. Nitrating agent is too harsh: For sensitive substrates, a strong mixed acid system can cause degradation. 3. Over-nitration: The introduction of multiple nitro groups can lead to unstable and colored byproducts.[7]1. Strictly control the temperature throughout the reaction. Slow, dropwise addition of the nitrating agent is crucial. 2. Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, or a metal nitrate salt. 3. Use a stoichiometric amount of the nitrating agent and monitor the reaction closely by TLC to avoid the formation of dinitro or trinitro species, unless desired.
Difficulty in Isolating and Purifying the Product 1. Formation of isomeric mixtures: Nitroindazole isomers can have similar polarities, making them difficult to separate by column chromatography. 2. Product is highly polar: The nitro group increases the polarity of the molecule, which can lead to tailing on silica gel.1. Optimize the reaction conditions to improve regioselectivity and minimize the formation of isomers. If a mixture is unavoidable, explore different solvent systems for column chromatography or consider preparative HPLC for separation. Recrystallization can also be an effective method for purifying the major isomer. 2. Use a more polar eluent system for column chromatography. Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane mixture can improve the separation.

Experimental Protocols

The following are representative protocols for the nitration of indazoles. These should be adapted based on the specific substrate and desired product.

Protocol 1: Synthesis of 5-Nitro-1H-indazole (Favored for Unsubstituted 1H-Indazole)

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

  • 1H-Indazole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1H-indazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the indazole solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

Protocol 2: Radical C3-Nitration of a 2H-Indazole Derivative

This is a conceptual protocol based on literature reports for radical C3-functionalization.

Materials:

  • N-substituted 2H-Indazole

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • To a solution of the N-substituted 2H-indazole in acetonitrile, add iron(III) nitrate nonahydrate and a catalytic amount of TEMPO.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation & Analysis

Table 1: Typical Reaction Conditions for Indazole Nitration
Indazole SubstrateNitrating AgentSolventTemperature (°C)Typical Reaction TimeMajor Product(s)
1H-IndazoleHNO₃/H₂SO₄H₂SO₄0-101-3 h5-Nitro-1H-indazole
7-Nitro-1H-indazoleHNO₃/H₂SO₄H₂SO₄25-504-6 h3,7-Dinitro-1H-indazole
N-Alkyl-2H-indazoleFe(NO₃)₃/TEMPOAcetonitrile25-602-8 hN-Alkyl-3-nitro-2H-indazole
Analytical Characterization of Nitroindazole Isomers

Distinguishing between different nitroindazole isomers is crucial for reaction optimization and product validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the position of the nitro group. For example, the protons ortho to the nitro group will be shifted downfield. NOE (Nuclear Overhauser Effect) experiments can also be used to determine the proximity of certain protons, aiding in isomer identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating isomeric mixtures and assessing the purity of the final product. Different isomers will have distinct retention times on a given column and eluent system. Developing a reliable HPLC method is essential for accurate monitoring of reaction progress and regioselectivity.

Visualizing the Process

Workflow for Optimizing Indazole Nitration

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Work-up & Analysis cluster_troubleshoot Troubleshooting start Define Target Nitroindazole select_substrate Select Indazole Substrate start->select_substrate select_reagents Choose Nitrating Agent & Solvent select_substrate->select_reagents temp_control Control Temperature (Addition & Reaction) select_reagents->temp_control time_control Control Reaction Time temp_control->time_control monitoring Monitor Progress (TLC/HPLC) time_control->monitoring workup Quench & Extract monitoring->workup low_yield Low Yield? monitoring->low_yield poor_regio Poor Regioselectivity? monitoring->poor_regio decomposition Decomposition? monitoring->decomposition purification Purify (Crystallization/Chromatography) workup->purification characterization Characterize (NMR, MS, HPLC) purification->characterization end Optimized Protocol characterization->end low_yield->select_reagents Adjust Reagents/Conditions poor_regio->temp_control Lower Temperature decomposition->temp_control Improve Cooling

Caption: A diagram showing the preferred sites of electrophilic nitration on the 1H-indazole ring.

References

  • Iron promoted C3‐H nitration of indazole. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Lu, P., Juarez, L., Wiget, P., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Lu, P., Juarez, L., Wiget, P., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. TARGETS in Heterocyclic Systems, 25(1), 100-136. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved January 24, 2026, from [Link]

  • IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved January 24, 2026, from [Link]

  • Slynko, I. E., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 136-148. [Link]

  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2001). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2020). Direct C‐3 nitration of 2H‐indazole. [Link]

Sources

Technical Support Center: A Guide to the Synthesis and Purification of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of tert-Butyl 4-nitro-1H-indazole-1-carboxylate. Our aim is to equip you with the necessary knowledge to identify and remove critical impurities, ensuring the highest quality of your final compound.

Introduction to the Challenges

The synthesis of this compound, a key building block in many pharmaceutical development programs, presents a significant challenge in controlling regioselectivity. The protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group can occur at either the N1 or N2 position, leading to the formation of a hard-to-separate regioisomeric impurity. This guide will walk you through the synthetic pathway, help you anticipate and identify potential impurities, and provide robust protocols for their removal.

Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 4-nitro-1H-indazole, followed by the crucial Boc-protection step.

SynthesisWorkflow A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B Diazotization (NaNO2, Acetic Acid) C This compound (Desired Product) B->C N1-Selective Boc Protection (Thermodynamic Control) D tert-Butyl 4-nitro-1H-indazole-2-carboxylate (N2-Isomer Impurity) B->D N2-Boc Protection (Kinetic Control)

Figure 1: Synthetic workflow for this compound highlighting the formation of the N2-isomer impurity.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of 4-Nitro-1H-indazole

Q1: My synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline is giving a low yield and a dark, impure product. What could be the issue?

A1: This is a common issue often related to reaction temperature and the rate of addition of the sodium nitrite solution. The diazotization reaction is exothermic and needs to be carefully controlled.

  • Causality: If the temperature rises significantly above 0-5 °C during the addition of sodium nitrite, side reactions can occur, leading to the formation of tarry by-products. Rapid addition can also lead to localized "hot spots" with the same effect.

  • Troubleshooting Protocol:

    • Ensure your reaction vessel is adequately cooled in an ice-salt bath to maintain an internal temperature of 0-5 °C.

    • Add the aqueous solution of sodium nitrite dropwise to the solution of 2-methyl-3-nitroaniline in glacial acetic acid over at least 30-45 minutes.

    • Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight to ensure complete cyclization.

Boc Protection of 4-Nitro-1H-indazole: The Regioselectivity Challenge

Q2: I've performed the Boc protection of 4-nitro-1H-indazole, but my NMR analysis shows a mixture of two isomers. How can I selectively synthesize the desired N1-isomer, this compound?

A2: The formation of both N1 and N2 isomers is a classic example of kinetic versus thermodynamic control. To favor the desired N1 isomer, you need to employ conditions that allow for thermodynamic equilibration.

  • Expertise & Experience: The N2-isomer is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. The N1-isomer is generally the more thermodynamically stable product. By running the reaction for a longer duration and at a slightly elevated temperature, you allow the initially formed N2-isomer to equilibrate to the more stable N1-isomer.[1]

  • Authoritative Grounding: Studies on the alkylation and acylation of indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 ratio. For Boc protection, conditions that favor the formation of the indazolide anion and allow for equilibration are key.

Isomerization A 4-Nitro-1H-indazole B N2-Boc Isomer (Kinetic Product) A->B Fast, Low Temp. (e.g., NaH, THF, 0°C) C N1-Boc Isomer (Thermodynamic Product) A->C Slow, Higher Temp. (e.g., NaH, DMF, RT to 40°C) B->C Equilibration (Longer reaction time)

Figure 2: Kinetic vs. Thermodynamic control in the Boc protection of 4-nitro-1H-indazole.
  • Recommended Protocol for N1-Selectivity (Thermodynamic Control):

    • To a solution of 4-nitro-1H-indazole in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

    • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.3 equivalents) in DMF dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and then stir for 12-16 hours. Monitoring the reaction by HPLC is crucial to observe the conversion of the N2-isomer to the N1-isomer.

    • Once the reaction is complete, carefully quench the excess NaH by the slow addition of water at 0 °C.

    • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Impurity Identification

Q3: How can I confirm the presence of the N2-isomer and other potential impurities in my crude product?

A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

  • TLC Analysis:

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Expected Observations: You will likely see three spots:

      • Baseline: Unreacted 4-nitro-1H-indazole (more polar).

      • Higher Rf: The desired N1-isomer (less polar).

      • Intermediate Rf: The N2-isomer (typically slightly more polar than the N1-isomer).

  • HPLC Analysis:

    • A reverse-phase HPLC method is ideal for separating these compounds.

    • Suggested HPLC Conditions:

      Parameter Value
      Column C18, 4.6 x 150 mm, 5 µm
      Mobile Phase A 0.1% Formic acid in Water
      Mobile Phase B 0.1% Formic acid in Acetonitrile
      Gradient 30-90% B over 15 minutes
      Flow Rate 1.0 mL/min

      | Detection | UV at 254 nm |

    • Expected Elution Order: 1. 4-Nitro-1H-indazole, 2. tert-Butyl 4-nitro-1H-indazole-2-carboxylate (N2-isomer), 3. This compound (N1-isomer).

  • NMR Spectroscopy:

    • The chemical shifts of the protons on the indazole ring are diagnostic for distinguishing the N1 and N2 isomers.

    • Key Differentiating Features in ¹H NMR (in CDCl₃):

      Proton N1-Isomer (Approx. ppm) N2-Isomer (Approx. ppm)
      H3 ~8.3 ppm (s) ~8.1 ppm (s)
      H5 ~7.9 ppm (d) ~7.7 ppm (d)
      H6 ~7.5 ppm (t) ~7.4 ppm (t)
      H7 ~8.6 ppm (d) ~8.4 ppm (d)

      | Boc (t-Bu) | ~1.7 ppm (s, 9H) | ~1.6 ppm (s, 9H) |

    • Rationale: The Boc group at the N1 position deshields the peri-proton at the H7 position more significantly than a Boc group at the N2 position, leading to a downfield shift for H7 in the N1-isomer.

Purification Strategies

Q4: My crude product contains a significant amount of the N2-isomer. What is the best way to remove it?

A4: A two-pronged approach of recrystallization followed by column chromatography if necessary is generally effective.

  • Recrystallization:

    • Rationale: Recrystallization is an excellent first step to enrich the desired N1-isomer, which is often less soluble than the N2-isomer in certain solvent systems. A mixed solvent system is often required.

    • Recommended Protocol:

      • Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethyl acetate or acetone.

      • While the solution is still hot, slowly add a "poor" solvent, such as hexane or heptane, until the solution becomes slightly turbid.

      • Add a few drops of the "good" solvent back until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry.

    • Troubleshooting: If the product "oils out," try using a more gradual cooling process or a different solvent combination.

  • Column Chromatography:

    • When to Use: If recrystallization does not provide the desired purity, flash column chromatography is the next step.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The less polar N1-isomer should elute first.

    • Pro-Tip: Use the Rf values from your TLC analysis to determine the optimal starting solvent composition for your column.

Product Stability and Storage

Q5: I've successfully synthesized and purified my this compound. Are there any stability concerns I should be aware of?

A5: Yes, the Boc group is susceptible to cleavage under acidic conditions.

  • Degradation Pathway: Exposure to strong acids, and even some weaker acids over time, can lead to the deprotection of the Boc group, regenerating 4-nitro-1H-indazole. This will appear as an impurity in subsequent analytical checks.

  • Storage Recommendations:

    • Store the purified solid in a tightly sealed container at 2-8 °C.

    • Protect from light and moisture.

    • If preparing solutions, use aprotic solvents and use them fresh. Avoid prolonged storage in protic or acidic solvents.

References

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. [Link]

Sources

Technical Support Center: Stabilizing tert-Butyl 4-nitro-1H-indazole-1-carboxylate During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 4-nitro-1H-indazole-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential challenges encountered during the workup and purification of this important synthetic intermediate. My goal is to equip you with the scientific understanding and practical solutions to prevent its degradation and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Stability Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. However, its molecular architecture presents two key stability concerns during workup procedures: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reducible aromatic nitro group. Degradation through either of these pathways can lead to reduced yields, purification difficulties, and the generation of impurities that may compromise subsequent synthetic steps.

This guide will address the common pitfalls in handling this compound and provide robust protocols to maintain its structural integrity.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Unexpected Product on TLC - A More Polar Spot Appears

Symptom: After an aqueous workup, thin-layer chromatography (TLC) analysis of your organic layer shows a new, more polar spot (lower Rf value) in addition to or instead of your desired product. This new spot may stain with ninhydrin.

Probable Cause: This is a classic indication of Boc group cleavage, resulting in the formation of 4-nitro-1H-indazole. The free N-H group on the indazole ring makes the molecule significantly more polar.

Underlying Mechanism: The Boc group is notoriously sensitive to acidic conditions.[1] During workup, even mild aqueous acids can provide sufficient protons to initiate the removal of the Boc group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the unprotected indazole.

Solutions & Preventative Measures:

  • Avoid Acidic Washes: Do not wash the organic layer with acidic solutions such as dilute HCl, NH4Cl, or even mildly acidic water.

  • Neutral or Mildly Basic Aqueous Wash:

    • Recommended: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for your primary wash. This will neutralize any residual acid from the reaction mixture without being strongly basic enough to cause other degradation pathways at room temperature.

    • Alternative: A saturated brine solution (NaCl) can be used as a neutral wash to remove water-soluble impurities.

  • Temperature Control: Perform all extractions and washes at room temperature or below. Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis.

Experimental Protocol: Safe Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x volume of the organic layer).

    • Water (1 x volume of the organic layer).

    • Saturated aqueous NaCl (brine) solution (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer in vacuo at a temperature not exceeding 40°C.

Issue 2: The Organic Layer Develops an Unexpected Color (e.g., Red, Brown, or Purple)

Symptom: During the workup, particularly after adding a basic solution or a reducing agent, the organic layer containing your product develops a distinct and often dark color.

Probable Cause: This color change is often indicative of the reduction of the aromatic nitro group to various intermediates or the formation of colored byproducts under basic conditions.

Underlying Mechanisms:

  • Unintentional Reduction: The nitro group is susceptible to reduction. Common workup reagents like sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄), sometimes used to quench oxidants, can reduce the nitro group to a nitroso, hydroxylamine, or even an amino group, especially if the conditions are not carefully controlled.[2][3][4][5] These intermediates and the final amino product can be colored.

  • Base-Induced Color Formation: Nitroaromatic compounds can form intensely colored charge-transfer complexes or undergo other reactions in the presence of a base.[6] While a saturated sodium bicarbonate solution is generally safe, stronger bases or prolonged exposure could lead to the formation of colored impurities.

Solutions & Preventative Measures:

  • Avoid Reductive Quenching Agents: If your reaction does not involve a strong oxidant that needs to be quenched, avoid using reagents like sodium bisulfite or sodium hydrosulfite. If quenching is necessary, consider alternative, non-reducing methods if possible.

  • Use Mild Bases for Neutralization: Stick to saturated sodium bicarbonate for neutralization. Avoid stronger bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or hydroxides (NaOH, KOH) in the aqueous wash, as these can promote both Boc deprotection and side reactions of the nitro group.

  • Minimize Exposure Time: Perform the workup expeditiously to minimize the contact time of the product with any aqueous phase, especially if it is basic.

Issue 3: Low Yield After Purification, Even with a Clean Initial TLC

Symptom: The initial TLC of the crude product looks clean, but the isolated yield after column chromatography or recrystallization is significantly lower than expected.

Probable Cause: The compound may be degrading during the purification process itself.

Underlying Mechanisms:

  • Degradation on Silica Gel: Silica gel is slightly acidic and can cause the cleavage of the Boc group during column chromatography. This is a very common issue with acid-sensitive compounds.

  • Thermal Decomposition: As mentioned earlier, prolonged heating can lead to the thermal deprotection of the Boc group.[7] This can be a problem during solvent evaporation if the temperature is too high or if the crude product is dried in a heated oven.

Solutions & Preventative Measures:

  • Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing the silica slurry in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) (typically 0.5-1% by volume).

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system is a milder alternative to chromatography.

    • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification technique.

  • Gentle Solvent Removal: When concentrating the product, use a rotary evaporator with a water bath temperature below 40°C. For final drying, use a high vacuum at room temperature.

Frequently Asked Questions (FAQs)

Q1: Is it safe to use a saturated solution of sodium bicarbonate to wash my reaction mixture? I'm concerned about Boc deprotection under basic conditions.

A1: Yes, a saturated solution of sodium bicarbonate is generally considered safe for a quick aqueous wash at room temperature. While strong bases can cleave the Boc group, especially with electron-withdrawing substituents on the heterocycle, sodium bicarbonate is a weak base.[8] The key is to avoid prolonged exposure and elevated temperatures. Its primary role in the workup is to neutralize any remaining acid, which is a more immediate threat to the Boc group.

Q2: My crude product is an oil, but the literature reports a solid. What should I do?

A2: If you obtain an oil instead of a solid, it could be due to the presence of impurities or residual solvent. Try the following:

  • High Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum for an extended period.

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can often induce crystallization or precipitate your product as a solid, while impurities remain in the solvent.

  • Re-purification: If the oil persists, it likely contains significant impurities. Re-purify the material using the recommended chromatography or recrystallization methods.

Q3: How can I use TLC to monitor for degradation?

A3: TLC is an excellent tool for diagnosing degradation. Here's what to look for:

  • This compound (Starting Material): This will be the least polar spot with the highest Rf value.

  • 4-nitro-1H-indazole (De-Boc'd Product): Due to the free N-H group, this compound is significantly more polar and will have a much lower Rf value.

  • 4-amino-1H-indazole or its Boc-protected version (Reduced Product): The amino group is also polar, and these compounds will have a low Rf. The exact Rf will depend on whether the Boc group is still present.

Run a co-spot on your TLC plate with your crude material and a small amount of the starting material to confirm the identity of the main spot.

Visualizing Degradation Pathways

To better understand the potential degradation routes, the following diagrams illustrate the key transformations to avoid during workup.

A This compound (Desired Product) B 4-nitro-1H-indazole (De-Boc'd Impurity) A->B  Acidic Conditions (e.g., HCl, H₂O⁺)  Strong Base or Heat C tert-Butyl 4-amino-1H-indazole-1-carboxylate (Reduced Impurity) A->C  Unintentional Reduction (e.g., NaHSO₃, Na₂S₂O₄)

Figure 1. Primary degradation pathways of this compound during workup.

Summary of Recommended Workup Conditions

ParameterRecommendationRationale
Aqueous Wash Saturated NaHCO₃, Water, BrineNeutralizes acid without being overly basic.
pH Range to Avoid Strongly acidic (pH < 5) and strongly basic (pH > 9)Prevents Boc cleavage and nitro group side reactions.
Temperature < 40°CMinimizes thermal degradation of the Boc group.
Quenching Agents Avoid reductive agents (e.g., NaHSO₃) unless necessary.Prevents unintentional reduction of the nitro group.
Purification Neutralized silica gel or recrystallization.Avoids acid-catalyzed degradation on silica.

References

  • The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). ResearchGate. (n.d.). Retrieved from [Link]

  • Reduction of aromatic nitro and nitroso compounds. Google Patents. (n.d.).
  • Spain, J. C. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 521–552.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
  • Process for Catalytic Reduction of Nitro Compounds to Amines. Google Patents. (n.d.).
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. (n.d.). Retrieved from [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. (n.d.). Retrieved from [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). DTIC. (2012). Retrieved from [Link]

  • Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5425-5441.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). Molecules, 19(11), 17691–17707.
  • Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. (n.d.). Retrieved from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2018(5), 213-225.
  • TNT. Wikipedia. (n.d.). Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27351-27355.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Organic & Biomolecular Chemistry, 18(25), 4785–4790.
  • Sodium bisulfite. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Boc De-protection. Reddit. (n.d.). Retrieved from [Link]

  • Stability of sodium sulfate dicarbonate in black liquor concentrators. ResearchGate. (n.d.). Retrieved from [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. (2011). Photochemical & Photobiological Sciences, 10(3), 423-430.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023).
  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... ResearchGate. (n.d.). Retrieved from [Link]

Sources

Alternative reagents for the synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical development. Indazole derivatives are foundational scaffolds in numerous therapeutic agents, including anti-cancer drugs like Niraparib.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research. We will explore robust alternatives to standard reagents for the critical nitration and N-protection steps, ensuring you can adapt the synthesis to your specific needs.

The synthetic pathway is typically a two-step process: electrophilic nitration of 1H-indazole followed by N-protection with a tert-butoxycarbonyl (Boc) group.

Synthesis_Workflow Indazole 1H-Indazole Nitroindazole 4-Nitro-1H-indazole Indazole->Nitroindazole Step 1: Nitration FinalProduct tert-Butyl 4-nitro-1H- indazole-1-carboxylate Nitroindazole->FinalProduct Step 2: Boc Protection Nitration_Troubleshooting Start Low Yield / Side Products in Nitration? Temp Is Temperature < 5°C? Start->Temp Addition Was Substrate Added Slowly? Temp->Addition Yes Sol_Temp Action: Lower temperature and re-run. Temp->Sol_Temp No Acid Is Substrate Acid-Sensitive? Addition->Acid Yes Sol_Addition Action: Slow down addition rate. Addition->Sol_Addition No Sol_Reagent Solution: Use milder, alternative nitrating agent (e.g., Bi(NO₃)₃). Acid->Sol_Reagent Yes Sol_Control Action: Improve temperature and addition control. Acid->Sol_Control No Boc_Protection cluster_0 Reaction Conditions cluster_1 Products Indazole {4-Nitro-1H-indazole | N-H} Kinetic Mild Base (e.g., TEA) Low Temperature Indazole->Kinetic Kinetic Control Thermodynamic Strong Base (e.g., NaH) Followed by (Boc)₂O Indazole->Thermodynamic Thermodynamic Control N2_Product N2-Boc Isomer (Less Stable) Kinetic->N2_Product Favors N1_Product N1-Boc Isomer (More Stable) TARGET Thermodynamic->N1_Product Favors

Sources

Validation & Comparative

A Guide to the Spectroscopic Analysis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor, providing detailed information about the molecular structure of a compound.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 4-nitro-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of relevant analogues, we aim to provide a comprehensive understanding of the substituent effects on the indazole scaffold.

The Structural Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[2] The introduction of substituents, such as a nitro group and a tert-butoxycarbonyl (Boc) group, significantly modulates their electronic properties and, consequently, their reactivity and biological function. Understanding the precise location and electronic influence of these substituents is paramount, and NMR spectroscopy is an indispensable tool for this purpose.[2]

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for the analysis of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.[3]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

    • A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectrum Prediction:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring and the protons of the tert-butyl group. The electron-withdrawing nature of the nitro group at the C4 position will significantly deshield the proton at C5, causing it to appear at a downfield chemical shift. The Boc group at N1 will also influence the electronic environment of the entire ring system.

¹³C NMR Spectrum Prediction:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing nitro and carbonyl groups will be significantly deshielded and appear at lower field. The quaternary carbons, such as the carbonyl carbon of the Boc group and the carbons of the indazole ring attached to substituents, will typically show weaker signals.

Comparative Analysis with Structural Analogues

To understand the specific effects of the nitro and Boc groups, a comparison with the NMR spectra of unsubstituted indazole and its derivatives is highly instructive.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds.

CompoundH-3H-5H-6H-7tert-Butyl
1H-Indazole (in DMSO-d₆)[4]8.107.587.367.78-
3-tert-Butoxycarbonyl-1H-indazole (in CDCl₃)[5]-7.457.307.901.72
This compound (Predicted)~8.3-8.5~8.0-8.2~7.6-7.8~7.9-8.1~1.7

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds.

CompoundC-3C-3aC-4C-5C-6C-7C-7aCarbonyl (Boc)Quaternary C (Boc)Methyl C (Boc)
1H-Indazole (in CDCl₃)[5]134.8123.1120.9126.8120.9109.7140.0---
3-tert-Butoxycarbonyl-1H-indazole (in CDCl₃)[5]137.4122.8122.0126.8121.6111.9141.6162.582.028.4
This compound (Predicted)~135-138~120-123~145-150~122-125~128-131~112-115~140-143~160-163~83-85~28

Analysis of Substituent Effects:

  • Nitro Group at C4: The strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for the adjacent proton (H-5) and carbon (C-5). It will also influence the chemical shifts of other carbons in the benzene portion of the indazole ring. The presence of the nitro group increases the electron-withdrawing character, which can impact the reactivity of the molecule.[6]

  • tert-Butoxycarbonyl (Boc) Group at N1: The Boc group is also electron-withdrawing and will influence the electronic distribution within the pyrazole ring of the indazole. This is reflected in the downfield shift of the H-7 proton in 3-tert-butoxycarbonyl-1H-indazole compared to unsubstituted indazole.[5] The characteristic signals for the Boc group itself, including the carbonyl carbon, the quaternary carbon, and the nine equivalent methyl protons, are readily identifiable in the ¹³C and ¹H NMR spectra, respectively.

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their expected influence on the NMR chemical shifts of the aromatic protons in this compound.

G cluster_molecule This compound indazole Indazole Core nitro 4-Nitro Group (Strongly Electron-Withdrawing) nitro->indazole Influences Benzene Ring h5 H-5 (Significantly Deshielded) nitro->h5 Strong Deshielding Effect boc 1-tert-Butoxycarbonyl Group (Electron-Withdrawing) boc->indazole Influences Pyrazole Ring h3 H-3 (Deshielded) boc->h3 Deshielding Effect

Caption: Influence of substituents on proton chemical shifts.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is critical for the unambiguous structural confirmation of this compound. By understanding the predictable electronic effects of the nitro and tert-butoxycarbonyl substituents on the indazole framework, researchers can confidently interpret spectral data. This guide provides a foundational framework for such analysis, leveraging comparative data from structurally related compounds to predict and rationalize the observed chemical shifts. The methodologies and insights presented herein are intended to support the ongoing efforts in the synthesis and characterization of novel indazole-based compounds for drug discovery and development.

References

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available at: [Link]

  • Begtrup, M., & Larsen, F. W. (1990). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Acta Chemica Scandinavica, 44, 1050-1057.
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • Silva, M. M., & Pinto, D. C. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Martins, M. A. P., et al. (2012).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • ResearchGate. ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
  • ResearchGate. Figure S1. ¹H NMR spectrum of 3,6-di-tert-butylcarbazole (2)..
  • ResearchGate.
  • Journal of Organic & Pharmaceutical Chemistry.
  • Suzhou Health Chemicals Co.
  • ResearchGate.
  • ChemSynthesis.

Sources

A Comparative Guide to HPLC Purity Analysis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts safety and efficacy. For novel compounds like tert-Butyl 4-nitro-1H-indazole-1-carboxylate, a key building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering field-proven insights to guide researchers and drug development professionals in selecting the most suitable approach for their needs.

The choice of an HPLC method is not merely about achieving a separation; it is about developing a self-validating system that is specific, accurate, and precise. The methodologies presented herein are designed to not only quantify the main component but also to separate and detect potential process-related impurities and degradation products. Our comparative analysis will delve into the causality behind the experimental choices, from stationary phase chemistry to mobile phase composition, providing a comprehensive understanding of each method's performance.

The Critical Role of Stationary Phase Selection

The heart of an HPLC separation lies in the interaction between the analyte and the stationary phase. For a moderately polar compound like this compound, which possesses both hydrophobic (tert-Butyl group) and polar (nitro-indazole moiety) characteristics, the choice of the stationary phase is crucial. We will compare the performance of a traditional C18 column, a phenyl-hexyl column offering alternative selectivity through pi-pi interactions, and a polar-embedded column designed to provide enhanced retention and selectivity for polar compounds.

Experimental Workflow: A Systematic Approach

The successful implementation of any HPLC method relies on a well-defined workflow. The following diagram illustrates the key stages of the purity analysis process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Accurately weigh and dissolve sample in diluent prep_mobile Prepare and degas mobile phases sys_suitability System Suitability Test (SST) (e.g., injection of standard) prep_mobile->sys_suitability inject_sample Inject Sample Solution sys_suitability->inject_sample If SST passes chrom_sep Chromatographic Separation inject_sample->chrom_sep detection UV Detection chrom_sep->detection peak_integration Peak Integration and Identification detection->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report_gen Generate Final Report purity_calc->report_gen

Caption: Workflow for HPLC Purity Assessment.

Comparative HPLC Methodologies

Three distinct reversed-phase HPLC methods were developed and compared for the purity assessment of this compound. The experimental protocols for each are detailed below.

Method 1: The Workhorse - C18 Stationary Phase

This method employs a conventional C18 column, which provides excellent hydrophobic retention and is a staple in pharmaceutical analysis.[1]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

The phenyl-hexyl phase offers a different separation mechanism by incorporating pi-pi interactions, which can be advantageous for aromatic compounds like our target molecule.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 35-85% B over 15 minutes, then hold at 85% B for 5 minutes, followed by a 5-minute re-equilibration at 35% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method 3: Enhanced Polar Retention - Polar-Embedded Stationary Phase

This column contains a polar group embedded within the alkyl chain, which can improve peak shape for polar analytes and offer unique selectivity.

Experimental Protocol:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: 40-95% B over 15 minutes, then hold at 95% B for 5 minutes, followed by a 5-minute re-equilibration at 40% B.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Diluent: Methanol/Water (50:50, v/v)

Performance Comparison

The following table summarizes the key performance parameters for each method based on the analysis of a representative sample of this compound containing two known impurities. All methods were validated in accordance with ICH Q2(R1) guidelines.[2][3]

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)
Retention Time (Main Peak) 10.2 min9.5 min11.8 min
Resolution (Main Peak/Impurity 1) 2.53.12.8
Resolution (Main Peak/Impurity 2) 2.11.92.4
Tailing Factor (Main Peak) 1.11.21.0
Theoretical Plates (Main Peak) > 15000> 12000> 18000
Limit of Detection (LOD) 0.01%0.015%0.008%
Limit of Quantification (LOQ) 0.03%0.045%0.025%

Discussion and Recommendations

The selection of an optimal HPLC method is contingent upon the specific requirements of the analysis.

Method 1 (C18) demonstrates robust performance with good resolution for both impurities and excellent peak shape. Its widespread availability and the extensive body of knowledge surrounding C18 columns make it a reliable and easily transferable method for routine quality control.

Method 2 (Phenyl-Hexyl) provided superior resolution for Impurity 1, suggesting that pi-pi interactions play a significant role in its separation from the main peak. However, the resolution for Impurity 2 was slightly compromised. This method would be particularly valuable if Impurity 1 is a critical, closely eluting species that is not adequately resolved by a C18 column.

Method 3 (Polar-Embedded) offered the best overall performance in terms of peak efficiency (highest theoretical plates), peak symmetry (lowest tailing factor), and sensitivity (lowest LOD and LOQ). The longer retention time is a trade-off for the enhanced resolution and sensitivity. This method is highly recommended for trace impurity analysis and for in-depth characterization of the purity profile, especially during method development and validation.[4]

Conclusion

All three methods presented are suitable for the purity assessment of this compound, with each offering distinct advantages. For routine quality control, the C18-based method provides a balance of performance, robustness, and cost-effectiveness. The phenyl-hexyl method serves as an excellent orthogonal method for confirmation of purity, particularly when specific impurities are of concern. For the highest sensitivity and resolution, the polar-embedded phase is the superior choice. The ultimate decision should be guided by the specific analytical needs, such as the stage of drug development, the required level of sensitivity, and the nature of the expected impurities.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • FDA Guidance for Industry. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry. Q2(R2) Validation of Analytical Procedures. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Application Notes and Protocols for HPLC Purification of Indazole Derivatives. Bio-Synthesis Inc. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [Link]

  • Indazole can be analyzed by this reverse phase (RP) HPLC method with simple conditions. SIELC Technologies. [Link]

  • A facile and regioselective 2H-indazol synthesis of t-butyl 4-(5-amino-6-methoxy. Chemistry & Biology Interface. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

Sources

The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its biological activity is intrinsically linked to its three-dimensional architecture. Therefore, unambiguous confirmation of the molecular structure of novel indazole derivatives is a critical step in the research and development pipeline. While a suite of analytical techniques provides structural insights, single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state atomic arrangement with unparalleled precision.[4]

This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of indazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each method, empowering researchers to make informed decisions in their analytical workflows.

The Decisive Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme

In the realm of structural elucidation, X-ray crystallography is the gold standard, providing a three-dimensional map of electron density within a crystal.[1] This allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, leaving no ambiguity about the atomic connectivity and stereochemistry of a synthesized indazole derivative. This level of detail is crucial for understanding structure-activity relationships (SAR) and for guiding further drug design and optimization.[5][6]

However, the power of X-ray crystallography is predicated on the ability to grow a high-quality single crystal of the compound of interest—a process that can be both an art and a science.

The Experimental Journey: From Powder to Structure

The path from a newly synthesized indazole derivative to its confirmed crystal structure is a multi-step process that demands careful execution and interpretation.

Crystallization: The Art of Inducing Order

The first and often most challenging step is obtaining a single crystal suitable for X-ray diffraction. For indazole derivatives, which are typically organic small molecules, several crystallization techniques can be employed. The choice of solvent and method is critical and often requires empirical screening.

Detailed Protocol: Slow Evaporation Crystallization of an Indazole Derivative

  • Solvent Selection: Begin by testing the solubility of the purified indazole derivative in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the indazole derivative in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form.

Expert Insight: The rate of evaporation is a key parameter. Too rapid evaporation will likely lead to the formation of a powder or small, poorly-ordered crystals. A slower evaporation rate provides the molecules with sufficient time to arrange themselves into a well-ordered crystal lattice.

Data Collection and Structure Refinement: Decoding the Diffraction Pattern

Once a suitable single crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer xray_exposure X-ray Exposure & Data Collection diffractometer->xray_exposure data_processing Data Processing & Integration xray_exposure->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable tools that offer complementary information and are often used for initial characterization. Let's consider a hypothetical case study of a novel indazole derivative to illustrate the strengths and limitations of each technique.

Case Study: 3-methyl-1-phenyl-1H-indazole

Parameter X-ray Crystallography ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Mass Spectrometry (EI)
Sample State Solid (single crystal)SolutionSolutionGas phase (from solid/solution)
Information Obtained - Precise 3D atomic coordinates- Bond lengths and angles- Molecular conformation- Intermolecular interactions- Absolute stereochemistry (with heavy atoms)- Number and type of protons- Proton connectivity (via coupling)- Chemical environment of protons- Diastereotopic protons- Number and type of carbon atoms- Chemical environment of carbons- Molecular weight- Elemental composition (HRMS)- Fragmentation pattern
Ambiguity Low to none for the solid-state structureCan be ambiguous for complex isomers; relative stereochemistry can be challenging to determine.Can have overlapping signals in complex molecules.Isomers often have identical molecular weights and similar fragmentation patterns.
Throughput Lower; crystal growth can be a bottleneck.HighHighHigh
Amount of Sample Micrograms to milligramsMilligramsMilligramsMicrograms to nanograms
What the Data Tells Us: A Deeper Dive

X-ray Crystallography Data:

The crystal structure of 3-methyl-1-phenyl-1H-indazole would provide precise bond lengths and angles for the indazole core and the substituents. For instance, we could expect to see N-N bond lengths around 1.35 Å and N-C bond lengths in the pyrazole ring around 1.33-1.38 Å. These values can be compared to established data from the Cambridge Structural Database (CSD) to confirm the integrity of the indazole ring system.[7][8] The dihedral angle between the indazole and phenyl rings would also be determined, providing insight into the molecule's conformation in the solid state.

NMR Spectroscopy Data:

The ¹H NMR spectrum would show distinct signals for the methyl protons, the aromatic protons on the indazole core, and the protons on the phenyl ring. The chemical shifts and coupling patterns would allow for the assignment of each proton to its position in the molecule. For example, the proton at position 7 of the indazole ring would likely appear as a doublet of doublets due to coupling with the protons at positions 5 and 6. Two-dimensional NMR techniques like COSY and HSQC would further confirm the connectivity between protons and carbons. However, if multiple isomers were present in the sample, the NMR spectra could become complex and difficult to interpret definitively without a reference standard.

Mass Spectrometry Data:

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could confirm the elemental composition. The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group or fragmentation of the phenyl ring, providing clues about the structure. However, different positional isomers of methyl-phenyl-indazole could yield very similar mass spectra, making it difficult to distinguish between them based on MS data alone.

The Synergy of Techniques: A Holistic Approach

The most robust approach to structural confirmation of novel indazole derivatives involves the strategic integration of these techniques.

Integrated Workflow for Structural Confirmation

integrated_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_confirmation Definitive Confirmation synthesis Synthesis of Indazole Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms crystallization Crystallization nmr->crystallization ms->crystallization xray X-ray Crystallography crystallization->xray

Sources

A Comparative Guide to the Synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Classical versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the indazole nucleus is a cornerstone scaffold, integral to the development of a multitude of therapeutic agents. tert-Butyl 4-nitro-1H-indazole-1-carboxylate, in particular, stands out as a pivotal intermediate. The strategic placement of the nitro group offers a versatile handle for further chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable functionality. This guide offers an in-depth, comparative analysis of the traditional synthesis of this key building block and explores a contemporary palladium-catalyzed alternative, providing researchers and process chemists with the critical information needed to make informed decisions based on yield, scalability, and novelty.

Pathway A: The Classical Two-Step Synthesis from 2-Methyl-3-nitroaniline

The most established and widely practiced route to this compound is a two-step sequence commencing with 2-methyl-3-nitroaniline. This linear synthesis first involves the formation of the indazole ring system, followed by the protection of the nitrogen atom.

Step 1: Diazotization and Intramolecular Cyclization

The synthesis begins with the diazotization of 2-methyl-3-nitroaniline using sodium nitrite in an acidic medium, typically glacial acetic acid. The resulting diazonium salt is highly reactive and undergoes a spontaneous intramolecular cyclization to form 4-nitro-1H-indazole[1]. This reaction is often carried out at low temperatures to control the exothermic nature of the diazotization process and to minimize the formation of side products.

Step 2: N-Boc Protection

The second step involves the protection of the N1-position of the 4-nitro-1H-indazole ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP). This reaction is generally high-yielding and proceeds under mild conditions.

Visualizing the Classical Pathway

Classical_Pathway Start 2-Methyl-3-nitroaniline Step1 Diazotization & Cyclization Start->Step1 NaNO₂, Acetic Acid Intermediate 4-Nitro-1H-indazole Step1->Intermediate Step2 N-Boc Protection Intermediate->Step2 (Boc)₂O, DMAP Product tert-Butyl 4-nitro-1H- indazole-1-carboxylate Step2->Product

Caption: The classical two-step synthesis of this compound.

Pathway B: A Modern Palladium-Catalyzed Approach

As an alternative to the classical multi-step process, modern organometallic chemistry offers a more convergent approach. A notable example is the palladium-catalyzed synthesis of nitro-indazole derivatives through a sequence of C-H activation, nitration, and cyclization[2]. While a direct synthesis of the 4-nitro isomer with a Boc group via this specific reported method is not detailed, it provides a conceptual blueprint for a modern alternative.

Key Transformation: Directed C-H Functionalization and Cyclization

This strategy employs a directing group to guide a palladium catalyst to a specific C-H bond of an aromatic precursor. For instance, a sulfonyl hydrazide derivative of an appropriately substituted benzene ring can be used as the starting material. In the presence of a palladium catalyst and a nitrating agent, a cascade of reactions is initiated. This involves a chelate-assisted C-H activation, followed by nitration and a subsequent intramolecular C-N bond formation to construct the indazole ring system in a single pot[2]. This approach offers the potential for a more streamlined synthesis, minimizing the number of separate operations.

Visualizing the Palladium-Catalyzed Pathway

Palladium_Pathway Start Substituted Phenyl Sulfonyl Hydrazide Step1 Pd-Catalyzed C-H Activation, Nitration & Cyclization Start->Step1 Pd(OAc)₂, Nitrating Agent Product N-Protected Nitro-1H-indazole Step1->Product

Caption: A conceptual palladium-catalyzed one-pot synthesis of a nitro-indazole derivative.

Comparative Analysis: A Head-to-Head Evaluation

FeaturePathway A: Classical Two-StepPathway B: Palladium-Catalyzed (Conceptual)
Starting Material Readily available 2-methyl-3-nitroanilineMore complex, multi-functionalized precursor
Number of Steps Two distinct synthetic operationsPotentially a one-pot reaction
Reagents Stoichiometric sodium nitrite, acid, (Boc)₂OCatalytic palladium, stoichiometric oxidant/nitrating agent
Overall Yield High (can be >90%)Varies depending on substrate and specific conditions
Scalability Proven for large-scale industrial synthesisMay be limited by catalyst cost and throughput
Safety Considerations Diazonium salt intermediates can be unstableUse of transition metal catalysts and oxidants
Cost-Effectiveness Generally lower cost for bulk productionHigher cost of palladium catalyst and specialized ligands
Novelty & Versatility Well-established, less flexibleHigh degree of novelty, potential for broader substrate scope

Experimental Protocols

Protocol for Pathway A: Classical Two-Step Synthesis

Step 1: Synthesis of 4-Nitro-1H-indazole [1]

  • Prepare a solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of water.

  • In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid.

  • Cool the aniline solution to near 0 °C using an ice bath.

  • To the vigorously stirred aniline solution, add the sodium nitrite solution all at once. An immediate precipitate will form.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Suspend the resulting solid in water, filter again, and dry to yield 4-nitro-1H-indazole as a dark orange solid (yield: ~99%).

Step 2: Synthesis of this compound

  • Dissolve 4-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Pathway B: Conceptual Palladium-Catalyzed Synthesis of a Nitro-Indazole Derivative [2]

  • To a reaction tube, add the substituted phenyl sulfonyl hydrazide (1.0 eq), palladium acetate (Pd(OAc)₂) (5 mol%), and a suitable nitrating agent (e.g., AgNO₃) (2.0 eq).

  • Add a solvent, such as 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-protected nitro-1H-indazole product.

Conclusion

The classical two-step synthesis of this compound from 2-methyl-3-nitroaniline remains a highly efficient and cost-effective method, particularly for large-scale production. Its high yields and the use of readily available starting materials make it a reliable choice. However, the landscape of chemical synthesis is ever-evolving, and modern palladium-catalyzed methodologies present intriguing alternatives. While the conceptual pathway described offers a more convergent and elegant approach, its practical application for this specific target molecule would require further development and optimization. The choice between these pathways will ultimately depend on the specific project goals, scale of synthesis, and the desired balance between established reliability and synthetic innovation.

References

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmacophores. The introduction of a nitro group to this bicyclic heteroaromatic system unlocks a diverse range of biological activities, making nitroindazoles highly sought-after building blocks. However, the synthetic route chosen to access these vital compounds can significantly impact project timelines, budgets, and overall feasibility. This guide provides a comprehensive, in-depth comparison of the most common synthetic routes to nitroindazoles, with a focus on cost-effectiveness, scalability, and safety.

Introduction to Nitroindazoles and Their Significance

Nitroindazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The electron-withdrawing nature of the nitro group can modulate the physicochemical properties of the indazole core, influencing its binding affinity to various biological targets. This has led to the investigation of nitroindazole derivatives as potential therapeutic agents, including for the treatment of parasitic diseases. The strategic placement of the nitro group on the indazole ring is crucial for its biological function, making the choice of synthetic methodology a critical consideration in the drug discovery and development process.

This guide will dissect and compare three primary synthetic strategies for the preparation of nitroindazoles, providing detailed experimental protocols, cost-effectiveness analyses, and a thorough examination of the associated environmental, health, and safety (EHS) implications.

Comparative Analysis of Synthetic Routes

The synthesis of nitroindazoles can be approached from several angles, each with its own set of advantages and disadvantages. Here, we will focus on three prominent methods:

  • Classical Diazotization of Nitrotoluidines: A traditional and well-established method.

  • Nucleophilic Aromatic Substitution of Fluoronitrobenzaldehydes: A high-yielding but potentially hazardous route.

  • The Cadogan Reaction (Reductive Cyclization): A versatile method for the formation of N-heterocycles.

Route 1: The venerable Diazotization of Nitrotoluidines

This classical approach is one of the most frequently cited methods for the synthesis of 5-nitroindazole. It involves the diazotization of a substituted nitrotoluidine followed by an intramolecular cyclization.

The reaction proceeds in two key steps. First, the primary aromatic amine of 2-amino-5-nitrotoluene is converted to a diazonium salt by reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like glacial acetic acid. The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization, with the loss of a proton, to form the indazole ring.

Diazotization Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization 2-amino-5-nitrotoluene 2-Amino-5-nitrotoluene Diazonium_Salt Diazonium Salt Intermediate 2-amino-5-nitrotoluene->Diazonium_Salt HONO, H⁺ HONO HNO₂ (from NaNO₂ + H⁺) Cyclization Intramolecular Cyclization Diazonium_Salt->Cyclization Spontaneous 5-Nitroindazole 5-Nitroindazole Cyclization->5-Nitroindazole -H⁺

Figure 1: Mechanism of 5-Nitroindazole Synthesis via Diazotization.

This protocol is adapted from a well-established literature procedure.[1]

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice bath.

  • In a separate beaker, dissolve 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once, ensuring the temperature does not rise above 25 °C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and transfer the slurry to a beaker.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.

  • Recrystallize the crude product from methanol to obtain pure 5-nitroindazole.

Reported Yield: 72-80%[1]

ReagentPurityPrice (per kg)Molar Mass ( g/mol )Moles per kg of ProductCost per kg of Product
2-Amino-5-nitrotoluene98%~$18.00152.156.57~$118.26
Sodium Nitrite≥99%~$1.00 - $3.0069.006.57~$4.50 - $13.50
Glacial Acetic Acid≥99.8%~$1.00 - $3.5060.05~45 L per 0.36 molHigh (solvent)

Note: Prices are estimates based on bulk chemical suppliers and are subject to change. The large volume of glacial acetic acid significantly impacts the cost.

  • Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially when isolated in a dry state. The reaction must be carried out at low temperatures with careful monitoring.[2]

  • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.

  • Glacial Acetic Acid: Corrosive and requires handling in a well-ventilated area.

  • Waste Stream: The reaction generates a significant amount of acidic waste, which requires neutralization before disposal. The potential for the formation of nitrogen oxides (NOx) gases also needs to be managed.[3][4]

Route 2: Nucleophilic Aromatic Substitution of a Fluoronitrobenzaldehyde

This modern approach leverages the high reactivity of an activated aryl fluoride towards nucleophilic substitution by hydrazine.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro group activate the aromatic ring towards attack by the nucleophilic hydrazine. The initial addition of hydrazine is followed by an intramolecular cyclization and elimination of hydrogen fluoride to form the indazole ring.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization and Elimination Start 2-Fluoro-5-nitrobenzaldehyde + Hydrazine Intermediate Meisenheimer-like Intermediate Start->Intermediate SₙAr Cyclization_Elimination Intramolecular Cyclization & Elimination of HF Intermediate->Cyclization_Elimination Product 5-Nitroindazole Cyclization_Elimination->Product

Figure 2: Mechanism of 5-Nitroindazole Synthesis via SNAr.

This is a general procedure based on literature precedents.[5]

  • In a round-bottomed flask, dissolve 1.0 mmol of 2-fluoro-5-nitrobenzaldehyde in 5 mL of DMF at room temperature (23 °C).

  • To the stirred solution, add 3.0 mmol of hydrazine hydrate dropwise.

  • Continue stirring the reaction mixture at the same temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with water and then with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pure 5-nitroindazole.

Reported Yield: Quantitative[5]

ReagentPurityPrice (per kg)Molar Mass ( g/mol )Moles per kg of ProductCost per kg of Product
2-Fluoro-5-nitrobenzaldehyde98%~$150.00 - $450.00169.116.13~$919.50 - $2758.50
Hydrazine Hydrate (80%)80%~$0.60 - $5.0050.0618.39~$11.03 - $91.95
Dimethylformamide (DMF)≥99.8%~$2.00 - $5.0073.09SolventHigh (solvent)

Note: Prices are estimates based on bulk chemical suppliers and are subject to change. The high cost of the starting aldehyde is a significant factor.

  • Hydrazine Hydrate: This is the most significant hazard in this route. Hydrazine is highly toxic, corrosive, a suspected human carcinogen, and can be explosive.[6][7][8] Extreme caution and appropriate personal protective equipment (PPE) are mandatory. Its use is highly regulated, and waste disposal requires specialized procedures, such as oxidation with hypochlorite solutions.[8][9]

  • 2-Fluoro-5-nitrobenzaldehyde: An irritant.

  • DMF: A potential reproductive toxin.

  • Waste Stream: The reaction generates hydrogen fluoride as a byproduct, which is highly corrosive and toxic. The waste stream will also contain residual hydrazine and DMF, requiring careful handling and disposal.

Route 3: The Cadogan Reaction (Reductive Cyclization)

The Cadogan reaction is a powerful tool for the synthesis of various N-heterocycles, including indazoles, through the reductive cyclization of a nitro-substituted biaryl or a related precursor.

The generally accepted mechanism involves the deoxygenation of the nitro group by a tervalent phosphorus reagent, typically a trialkyl phosphite, to form a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the indazole.

Cadogan_Mechanism cluster_0 Step 1: Deoxygenation cluster_1 Step 2: Intramolecular Cyclization Start o-Nitro Precursor Nitrene Nitrene Intermediate Start->Nitrene P(OR)₃, Heat Phosphite P(OR)₃ Cyclization Intramolecular C-H Insertion Nitrene->Cyclization Product Indazole Cyclization->Product

Figure 3: General Mechanism of the Cadogan Reaction.

This protocol describes the synthesis of a 2-phenyl-2H-indazole, which is representative of the Cadogan reaction for indazole formation.[4]

  • Reflux a mixture of 2-nitrobenzaldehyde (1.0 mmol) and aniline (1.0 mmol) to form the corresponding Schiff base.

  • After the formation of the Schiff base is complete (monitored by TLC), add triethyl phosphite (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess triethyl phosphite and the triethyl phosphate byproduct under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2-phenyl-2H-indazole.

Note: While this protocol is for a 2-aryl-2H-indazole, the general principle of reductive cyclization of a suitable o-nitro precursor can be applied to synthesize other indazole derivatives. The reaction conditions, particularly the temperature, are often harsh.[10]

ReagentPurityPrice (per kg)Molar Mass ( g/mol )Moles per kg of ProductCost per kg of Product
2-Nitrobenzaldehyde99%~$30.00 - $100.00151.12~5.15 (for 2-phenyl-2H-indazole)~$154.50 - $515.00
Aniline≥99.5%~$5.00 - $15.0093.13~5.15 (for 2-phenyl-2H-indazole)~$25.75 - $77.25
Triethyl Phosphite98%~$10.00 - $25.00166.16~6.18 (for 2-phenyl-2H-indazole)~$61.80 - $154.50

Note: Prices are estimates based on bulk chemical suppliers and are subject to change. The cost of the starting materials and the phosphite reagent are the main contributors.

  • High Temperatures: The classical Cadogan reaction often requires high temperatures, which can pose safety risks and increase energy consumption.[10]

  • Triethyl Phosphite: This reagent is flammable and has a pungent odor. It should be handled in a well-ventilated fume hood.

  • Byproducts: The reaction generates triethyl phosphate as a byproduct, which needs to be separated from the product and disposed of properly.

  • Scalability: While the reaction can be scaled up, the high temperatures and the need to remove the high-boiling phosphate byproduct can present challenges on an industrial scale. However, the development of continuous flow protocols may mitigate some of these issues.[11]

Summary and Recommendation

FeatureDiazotization of NitrotoluidinesSNAr of FluoronitrobenzaldehydeCadogan Reaction
Yield Good (72-80%)Excellent (Quantitative)Moderate to Good
Cost of Starting Materials Low to ModerateHighModerate
Reaction Conditions Low temperature, long reaction timeRoom temperature, short reaction timeHigh temperature (classical)
Key Safety Hazards Unstable diazonium intermediatesHighly toxic and carcinogenic hydrazineHigh temperatures, flammable phosphites
Environmental Impact Acidic waste stream, potential NOxToxic waste (hydrazine, HF, DMF)High energy consumption, phosphate byproduct
Scalability Established for industrial scaleChallenging due to hydrazine handlingPossible, with engineering controls

Recommendation for a Cost-Effective and Scalable Synthesis:

For a balance of cost-effectiveness, scalability, and manageable safety risks, the diazotization of nitrotoluidines remains a strong contender, particularly for the synthesis of 5-nitroindazole. The starting materials are relatively inexpensive, and the procedure is well-established on an industrial scale. The primary challenge lies in the safe handling of the diazonium intermediate, which requires robust process control, especially regarding temperature.

The SNAr route offers an excellent yield and mild reaction conditions, making it attractive for laboratory-scale synthesis. However, the high cost of the fluorinated starting material and the extreme toxicity and handling concerns associated with hydrazine hydrate make it a less desirable option for large-scale, cost-driven production.

The Cadogan reaction provides a versatile route to a variety of indazoles. While the classical conditions are harsh, modern advancements, such as photocatalytic methods, are making this reaction more appealing. Its cost-effectiveness is moderate, and with the development of more efficient and milder protocols, it could become a more competitive option in the future.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the target scale, budget, and the available safety infrastructure. For large-scale, cost-effective production of simple nitroindazoles, the classical diazotization method, with appropriate safety and engineering controls, is often the most practical choice. For smaller-scale, discovery-phase research where yield and reaction time are prioritized, and the necessary safety precautions for handling hydrazine can be strictly implemented, the SNAr route can be highly effective.

References

  • Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Org. Synth.1940 , 20, 73. [Link]

  • Cadogan, J. I. G. Reductive cyclisation of aromatic nitro-compounds. Q. Rev. Chem. Soc.1962 , 16, 208-239. [Link]

  • Humphries, A. C.; et al. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. J. Org. Chem.2019 , 84(15), 9475–9484. [Link]

  • Avila, C. M.; et al. The Davis-Beirut reaction: a mild and efficient synthesis of 2H-indazoles. Tetrahedron Lett.2003 , 44(37), 6943-6945. [Link]

  • U.S. Environmental Protection Agency. Hydrazine. [Link]

  • Hofmann, D.; et al. Waste Stream Recycling within Diazotizations. ChemistryViews2017 . [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Singh, P.; et al. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR2021 , 6(12). [Link]

  • Carl ROTH. Sodium nitrite. [Link]

  • Tridge. Global glacial acetic acid Price. [Link]

  • ChemSrc. 2-Fluoro-5-nitrobenzaldehyde. [Link]

  • Gutmann, B.; et al. A continuous flow protocol is reported for the synthesis of 2H-indazoles via the thermal Cadogan reaction. Beilstein J. Org. Chem.2015 , 11, 2476–2484. [Link]

  • IndiaMART. Hydrazine Hydrate Price. [Link]

  • IndiaMART. 2 - Amino-5-Nitrotoluene Price. [Link]

  • IndiaMART. Sodium Nitrite Price. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev.2020 , 24(9), 1583–1601. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • IndiaMART. Triethyl Phosphate Price. [Link]

  • Tradeindia. Glacial Acetic Acid Price. [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]

  • ChemAnalyst. Sodium Nitrite Prices, Trends, Chart, News, Index and Market Demand. [Link]

  • Tridge. Price for glacial acetic acid in United States. [Link]

  • IndiaMART. Hydrazine Hydrate - Hydrazine monohydrate Latest Price, Manufacturers & Suppliers. [Link]

  • Ottokemi. Hydrazine hydrate, 80% - India with worldwide shipping. [Link]

  • Ottokemi. Triethyl phosphite, 98% - Manufacturers & suppliers with worldwide shipping. [Link]

  • IndiaMART. 2 - Amino-5-Nitrotoluene at ₹ 1400/kg | Vapi. [Link]

  • Gogolashvili, E. L.; et al. Detoxication of hydrazine in waste waters. J. Hazard. Mater.2002 , 90(2), 195-203. [Link]

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A Technical Guide to the Efficacy of tert-Butyl 4-nitro-1H-indazole-1-carboxylate as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The precise introduction of functional groups onto this bicyclic heterocycle is paramount for modulating pharmacological activity. Among the key intermediates, 4-aminoindazole serves as a crucial building block for a variety of drugs, including potent kinase inhibitors. This guide provides an in-depth comparative analysis of the synthetic strategies leading to 4-aminoindazole, with a special focus on the efficacy of tert-Butyl 4-nitro-1H-indazole-1-carboxylate as a pivotal precursor. We will delve into the causality behind experimental choices, present objective performance comparisons with alternative routes, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of N-Protection in Indazole Functionalization

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which are susceptible to electrophilic attack. Direct electrophilic substitution on an unprotected indazole, such as nitration, often leads to a mixture of regioisomers, posing significant challenges for purification and impacting the overall yield of the desired product. The introduction of a bulky protecting group, such as the tert-butoxycarbonyl (Boc) group, at the N1 position serves a dual purpose: it sterically hinders reaction at N1 and electronically modulates the reactivity of the benzene ring, often directing electrophiles to specific positions. This strategic use of a protecting group is central to achieving high regioselectivity and, consequently, a more efficient and scalable synthesis.

Comparative Analysis of Synthetic Routes to 4-Aminoindazole

The synthesis of 4-aminoindazole can be broadly approached via two distinct pathways:

  • Direct Nitration Route: This classical approach involves the direct nitration of 1H-indazole, followed by the separation of the resulting regioisomers and subsequent reduction of the desired 4-nitro-1H-indazole.

  • N-Boc Protected Route: This strategy employs the protection of the indazole nitrogen, followed by regioselective nitration, and finally, reduction of the nitro group and deprotection. This compound is the key intermediate in this pathway.

The following sections will dissect each route, providing experimental data and a critical evaluation of their respective merits and drawbacks.

Route 1: The Direct Nitration Pathway

This conventional method is conceptually straightforward but often hampered by a lack of regioselectivity.

Direct_Nitration_Route Indazole 1H-Indazole Nitration Nitrating Agent (e.g., HNO3/H2SO4) Indazole->Nitration Isomers Mixture of Nitro-Isomers (4-nitro, 5-nitro, 6-nitro, 7-nitro) Nitration->Isomers Separation Chromatographic Separation Isomers->Separation Nitro_Indazole 4-Nitro-1H-indazole Separation->Nitro_Indazole Reduction Reduction (e.g., H2, Pd/C) Nitro_Indazole->Reduction Amino_Indazole 4-Aminoindazole Reduction->Amino_Indazole

Caption: Workflow for the direct nitration route to 4-aminoindazole.

Experimental Data & Performance Analysis:

Direct nitration of 1H-indazole typically yields a complex mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions. While the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline has been reported with a high yield of 99%, the direct nitration of indazole itself is less selective[1]. The subsequent separation of the 4-nitro isomer from the other regioisomers (5-, 6-, and 7-nitro) by chromatography is often a low-yielding and labor-intensive step, which significantly diminishes the overall efficiency of this route for large-scale production.

StepReagents & ConditionsTypical YieldPurityKey Challenges
Nitration HNO₃/H₂SO₄Mixture of isomersVariablePoor regioselectivity, formation of multiple byproducts.
Separation Column ChromatographyLow (for 4-nitro isomer)HighTedious, not scalable, significant material loss.
Reduction H₂, Pd/C or SnCl₂Good to ExcellentHighStandard reduction, generally efficient.

Causality Behind Experimental Choices: The choice of strong nitrating agents like a mixture of nitric and sulfuric acid is driven by the need to activate the relatively unreactive benzene ring of the indazole. However, this harsh condition contributes to the lack of selectivity.

Route 2: The N-Boc Protected Pathway featuring this compound

This modern approach prioritizes regioselectivity through the strategic use of a protecting group.

N-Boc_Protected_Route Indazole 1H-Indazole Boc_Protection Boc2O, DMAP Indazole->Boc_Protection Boc_Indazole tert-Butyl 1H-indazole-1-carboxylate Boc_Protection->Boc_Indazole Nitration Nitrating Agent Boc_Indazole->Nitration Nitro_Boc_Indazole tert-Butyl 4-nitro-1H-indazole-1-carboxylate Nitration->Nitro_Boc_Indazole Reduction Reduction (e.g., NiCl2, NaBH4) Nitro_Boc_Indazole->Reduction Amino_Boc_Indazole tert-Butyl 4-amino-1H-indazole-1-carboxylate Reduction->Amino_Boc_Indazole Deprotection Acid (e.g., TFA) Amino_Boc_Indazole->Deprotection Amino_Indazole 4-Aminoindazole Deprotection->Amino_Indazole

Caption: Workflow for the N-Boc protected route to 4-aminoindazole.

Experimental Data & Performance Analysis:

The N-Boc protected route offers a significant advantage in terms of regioselectivity. The bulky Boc group at the N1 position directs the nitration predominantly to the C4 position. This eliminates the need for a difficult chromatographic separation of isomers, making the process more efficient and scalable.

StepReagents & ConditionsTypical YieldPurityKey Advantages
Boc Protection (Boc)₂O, DMAP, CH₂Cl₂~62% (for a similar substrate)HighProtects N1, enables regioselective nitration.
Nitration Mild Nitrating AgentGoodHighHigh regioselectivity for the 4-position.
Reduction NiCl₂, NaBH₄, (Boc)₂O81-91% (for similar systems)HighEfficient and mild reduction conditions.
Deprotection TFA or HCl in an organic solventHighHighClean removal of the Boc group.

Causality Behind Experimental Choices:

  • Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) is a standard and effective method for the N-Boc protection of heterocyclic compounds. The Boc group is robust enough to withstand the subsequent reaction conditions yet can be removed under relatively mild acidic conditions.

  • Nitration: With the N1 position blocked, electrophilic attack is directed to the benzene ring. The electron-withdrawing nature of the carbamate group deactivates the ring, but the directing effect of the heterocyclic portion favors substitution at the C4 and C6 positions. Steric hindrance from the Boc group can further favor the C4 position.

  • Reduction: The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride or nickel boride. A one-pot reduction and Boc protection of the resulting amine has been reported with high yields for similar substrates, which can be an efficient strategy.[2]

  • Deprotection: The final step involves the removal of the Boc group, which is typically accomplished with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. These conditions are generally clean and high-yielding.

Head-to-Head Comparison: A Quantitative Perspective

ParameterDirect Nitration RouteN-Boc Protected Route
Overall Yield Low (due to isomer separation)Moderate to High
Scalability PoorGood
Purification Difficult (requires extensive chromatography)Straightforward (crystallization or simple chromatography)
Number of Steps 34
Cost-Effectiveness Potentially lower reagent cost, but high process cost due to separation.Higher initial reagent cost (Boc anhydride), but lower overall process cost.
Waste Generation High (due to solvent usage in chromatography)Lower

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Boc Protection of 1H-Indazole (Adapted from a similar procedure)[3]

  • To a solution of 1H-indazole (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 eq).

  • Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 1H-indazole-1-carboxylate.

Step 2: Nitration of tert-Butyl 1H-indazole-1-carboxylate

  • Dissolve tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of 4-Aminoindazole from this compound

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude tert-butyl 4-amino-1H-indazole-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude tert-butyl 4-amino-1H-indazole-1-carboxylate in a suitable organic solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 4-aminoindazole. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

While the direct nitration of 1H-indazole offers a shorter synthetic sequence on paper, the practical challenges associated with poor regioselectivity and difficult isomer separation render it inefficient for the reliable production of 4-aminoindazole. The use of this compound as a precursor, although involving an additional protection/deprotection sequence, provides a far more robust and scalable solution. The high regioselectivity achieved in the nitration step of the N-Boc protected indazole streamlines the purification process, leading to a higher overall yield of the desired 4-aminoindazole. For researchers and drug development professionals, the N-Boc protected route represents a superior strategy, ensuring a consistent and efficient supply of this critical building block for the synthesis of advanced pharmaceutical agents. The initial investment in the protecting group strategy is more than compensated for by the significant gains in efficiency, purity, and scalability.

References

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A Senior Application Scientist's Guide to Validating Synthetic Intermediates via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in the fast-paced world of drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is a critical, non-negotiable step. Failure to rigorously validate these transient species can lead to misinterpreted biological data, wasted resources, and significant delays in project timelines. While a suite of analytical techniques is at our disposal, mass spectrometry (MS) has emerged as a powerful, sensitive, and versatile tool for this purpose.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometric methodologies for the structural validation of synthetic intermediates, grounded in scientific principles and supported by actionable protocols.

The Central Role of Mass Spectrometry in Synthetic Chemistry

At its core, a mass spectrometer is a sophisticated molecular scale, measuring the mass-to-charge ratio (m/z) of ionized molecules.[2] This fundamental capability allows us to confirm the molecular weight of a synthesized compound with exceptional accuracy.[3][4] However, the true power of modern mass spectrometry lies in its ability to provide rich structural information through fragmentation analysis, offering a detailed glimpse into the connectivity of atoms within a molecule.[3][4]

This guide will navigate the key decision points in employing mass spectrometry for structural validation, from selecting the appropriate ionization technique and mass analyzer to interpreting the resulting data. We will also explore how mass spectrometry complements other techniques, such as Nuclear Magnetic Resonance (NMR), and provide practical, step-by-step protocols for sample preparation and analysis.

I. The Mass Spectrometry Workflow: A Conceptual Overview

Before delving into specific techniques, it's crucial to understand the fundamental steps of a mass spectrometry experiment. This workflow is central to all the methodologies discussed in this guide.

workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection cluster_data Data System Sample Synthetic Intermediate in Solution IonSource Ion Source (e.g., ESI, APCI, EI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System & Software Detector->DataSystem Signal Processing msms cluster_ms1 MS1 cluster_fragmentation Fragmentation cluster_ms2 MS2 Precursor Isolate Precursor Ion (e.g., [M+H]+) CollisionCell Collision Cell (CID with inert gas) Precursor->CollisionCell Transfer ProductIons Analyze Product Ions CollisionCell->ProductIons Fragment

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-Butyl 4-nitro-1H-indazole-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principle: Hazard-Informed Waste Management

The proper disposal of any research chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a hazard assessment can be expertly synthesized by examining its constituent functional groups: the nitro group, the indazole core, and the tert-butyl carboxylate (Boc) protecting group.

Causality Behind the Hazard Profile:

  • Nitro Group (-NO₂): Aromatic nitro compounds are often toxic and can be energetic, potentially posing an explosion risk under specific conditions (e.g., heat, shock, or when mixed with reducing agents). They are frequently categorized as harmful if swallowed, inhaled, or on skin contact.[1][2]

  • Indazole Core: This bicyclic heteroaromatic structure is common in pharmacologically active molecules.[3][4][5] While the core itself is relatively stable, derivatives can be skin and eye irritants.[6]

  • tert-Butyl Carboxylate (-Boc): This protecting group is known to be labile in the presence of strong acids, which can lead to gas evolution (isobutylene). This reactivity makes it incompatible with acidic waste streams.

Based on these structural components, this compound should be handled as a hazardous substance. The primary disposal route must be through a licensed and approved waste disposal facility.[1][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]

Parameter Description Source/Justification
Physical State Solid (Typical for this type of molecule)Based on similar chemical structures.[11][12]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.Inferred from SDS of analogous compounds like 4-Nitroimidazole.[1]
Reactivity Hazards Potential for energetic decomposition. Incompatible with strong acids (due to Boc group) and strong reducing agents (due to nitro group).Chemical principles of functional groups.[6][13]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.A common characteristic of nitroaromatic compounds.[2]

Pre-Disposal Operations: Preparing for Safe Collection

Proper preparation is critical to prevent accidental exposure and ensure regulatory compliance. This involves establishing a designated satellite accumulation area (SAA) and using appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Based on the compound's hazard profile, the following PPE is mandatory when handling the pure substance or its waste:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133).[6]

  • Hand Protection: Nitrile gloves. Use proper glove removal technique to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary to keep airborne concentrations low.[14]

Waste Container Selection and Labeling

The foundation of a self-validating and compliant disposal system is the correct containment and labeling of waste.

Step-by-Step Container Protocol:

  • Select an Appropriate Container:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap.

    • Ensure the container is clean, dry, and compatible with the chemical. Do not use containers that previously held incompatible materials (e.g., strong acids or bases).

    • The container must be in good condition, free of leaks or cracks.

  • Affix a Hazardous Waste Label:

    • Attach a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "this compound."

      • A clear statement of the hazards (e.g., "Toxic," "Irritant").

      • The "Accumulation Start Date" (the date the first drop of waste enters the container).

      • The name of the principal investigator and laboratory location.

The Disposal Workflow: A Step-by-Step Guide

This protocol outlines the direct, procedural steps for safely moving the chemical from an experimental setup to its final, secure containment awaiting professional pickup.

Segregation and Collection of Solid Waste
  • Pure Compound/Residue: If disposing of the unadulterated solid, transfer it directly into the pre-labeled hazardous waste container using a chemically resistant spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads used for spills) must also be placed in the same designated solid hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, avoid commingling with:

    • Acids: To prevent uncontrolled decomposition of the Boc group.

    • Reducing Agents: To prevent a potentially exothermic reaction with the nitro group.

    • Incompatible Solvents.

Secure Storage and Requesting Disposal
  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9]

  • Storage Location: Store the container in a designated and clearly marked Satellite Accumulation Area within the laboratory. This area should be away from drains and sources of ignition.

  • Adherence to Limits: Be aware of your laboratory's hazardous waste storage limits (e.g., not to exceed 55 gallons of hazardous waste at one time).[15]

  • Arrange for Pickup: Once the container is full or you are nearing your storage time limit, contact your institution's EHS or a licensed professional waste disposal service to arrange for collection.[8] Follow their specific procedures for pickup requests.

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Identify Waste: This compound haz_assess Hazard Assessment: - Toxic/Irritant (Nitro/Indazole) - Acid Incompatible (Boc Group) - Handle as Hazardous Waste start->haz_assess ppe Step 1: Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe container_prep Step 2: Prepare Waste Container - Clean, Compatible (HDPE) - Secure Cap ppe->container_prep labeling Step 3: Affix Label - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container_prep->labeling collection Step 4: Collect Waste - Place solid waste & contaminated items in container. - DO NOT MIX with other waste. labeling->collection storage Step 5: Secure Storage - Keep container closed. - Store in Satellite Accumulation Area. collection->storage spill Emergency: Spill Occurs collection->spill Potential Event pickup Step 6: Arrange Disposal - Contact EHS or licensed contractor for pickup. storage->pickup end Disposal Complete pickup->end spill_proc Follow Spill Protocol: 1. Alert & Don PPE 2. Contain with inert material 3. Collect into waste container 4. Decontaminate area spill->spill_proc spill_proc->collection Place contaminated material in waste container

Caption: Decision workflow for compliant chemical disposal.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling tert-Butyl 4-nitro-1H-indazole-1-carboxylate. The information herein is designed to establish a self-validating system of safety, grounded in authoritative data, to ensure both personal and process integrity.

Hazard Assessment: Understanding the 'Why' Behind the Protection

Effective personal protective equipment (PPE) selection is not a matter of rote compliance but a direct response to a chemical's specific hazard profile. This compound, based on data from closely related structural analogs like tert-Butyl 5-nitro-1H-indazole-1-carboxylate, presents a multi-faceted risk profile that dictates our handling strategy.[1] The primary routes of occupational exposure are inhalation of the powdered solid, direct skin contact, eye contact, and accidental ingestion.

The known hazards for this chemical class are summarized below:

Hazard ClassificationGHS Hazard CodeNature of Hazard & Primary Routes of Exposure
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3][4][5]
Skin Corrosion/Irritation H315Causes skin irritation upon direct contact.[1][2][3][4][5][6]
Serious Eye Damage/Irritation H319Causes serious and potentially damaging eye irritation.[1][2][3][4][5][6][7]
Specific Target Organ Toxicity H335May cause respiratory irritation if dust is inhaled.[1][2][3][4][5][7]

The presence of the nitro group and the indazole core are common toxophores in medicinal chemistry, necessitating a cautious approach.[8] All handling of this compound must be predicated on minimizing or eliminating direct exposure through the robust engineering controls and PPE detailed below.

Core PPE & Engineering Controls: A Multi-Layered Defense

PPE is the final barrier between the operator and the chemical hazard. It must be used in conjunction with primary engineering controls.

A. Engineering Controls: The First Line of Defense All manipulations of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains airborne particulates and prevents systemic inhalation, which is a primary exposure risk.[8]

B. Primary Protective Equipment The following table outlines the minimum required PPE for handling this compound under various laboratory scenarios.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Double Nitrile GlovesChemical Splash Goggles & Face Shield[10]Flame-Resistant Lab Coat (fully buttoned)NIOSH-approved N95 or P100 Respirator
In-Solution Handling Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab Coat (fully buttoned)Not required if handled exclusively within a fume hood.
Large-Scale Operations (>10g) or Spill Cleanup Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over a Lab Coat or Disposable Tyvek® Coveralls[9][11]NIOSH-approved N95 or P100 Respirator
Causality of PPE Selection:
  • Double Gloving: For potent compounds or those with dermal irritation potential, double gloving provides a critical failsafe. If the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Face Shield with Goggles: Chemical splash goggles provide a seal around the eyes to protect from splashes and fine dust.[10] A face shield is required for solid handling and spill cleanup because it protects the entire face from splashes and particulate matter that may not be contained by goggles alone.[10]

  • Respiratory Protection: The designation "may cause respiratory irritation" (H335) necessitates respiratory protection when airborne dust is a possibility.[1][3][5] Weighing is the highest-risk activity for generating inhalable dust.

Standard Operating Procedures (SOPs)

Adherence to strict protocols for donning, doffing, and disposal is as critical as the PPE itself.

SOP 1: PPE Donning Sequence
  • Lab Coat/Coveralls: Don the primary body protection first.

  • Respirator: If required, perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the outer pair of gloves over the first, extending the cuff over the sleeve of the lab coat.

SOP 2: PPE Doffing Sequence (Critical to Avoid Contamination)

This procedure should be performed in a designated area.

  • Outer Gloves: Remove the most contaminated item first. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head. Avoid touching the front surface.

  • Lab Coat/Apron: Unfasten and peel away from the body, turning it inside out as it is removed to contain contaminants.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[6][7]

SOP 3: Emergency Exposure Plan
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][7] If they feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[2]

SOP 4: Disposal Plan

All disposable PPE (gloves, coveralls, respirator cartridges) that has come into contact with this compound must be considered hazardous waste.

  • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the container through an approved waste disposal plant or licensed waste carrier.[2][3][7] Do not dispose of it in standard laboratory trash.

PPE Selection Workflow

The following diagram provides a logical decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow start_node start_node decision_node decision_node ppe_node ppe_node hazard_node hazard_node start Start: Plan to handle This compound fume_hood Work exclusively in a certified chemical fume hood? start->fume_hood solid_or_solution Handling solid or solution? fume_hood->solid_or_solution Yes stop_work STOP WORK Re-evaluate procedure. Do not handle outside hood. fume_hood->stop_work No scale Scale >10g or high splash/dust risk? solid_or_solution->scale Solid ppe_solution Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles solid_or_solution->ppe_solution Solution ppe_solid_small Required PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles & Face Shield - N95/P100 Respirator scale->ppe_solid_small No ppe_solid_large Required PPE: - Tyvek® Coverall or Apron - Double Nitrile Gloves - Splash Goggles & Face Shield - N95/P100 Respirator scale->ppe_solid_large Yes

Caption: PPE selection decision matrix for handling this compound.

References

  • Safety Data Sheet for 1H-Indazole-3-carboxylic acid. Acros Organics. (2025).
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. (2021).
  • Safety Data Sheet for tert-Butyl 3-amino-1H-indazole-1-carboxylate. Fluorochem. (2024).
  • Safety Data Sheet for Indazole-3-carboxylic Acid. TCI Chemicals. (N.D.).
  • Safety Data Sheet. Sigma-Aldrich. (2025).
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem. (N.D.).
  • Safety Data Sheet for 4-Nitroimidazole. Fisher Scientific. (2025).
  • Safety Data Sheet for tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. CymitQuimica. (2024).
  • Nitration reaction safety. YouTube. (2024).
  • Safety Data Sheet: Tert-butyl acetate. NIC Industries. (N.D.).
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. (N.D.).
  • Dust & Particle Protection PPE | DuPont™ Tyvek® Coveralls. DuPont. (N.D.).
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (2019).
  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem. (N.D.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. (N.D.).
  • tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. ChemSynthesis. (2025).
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. (2011).
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  • Welding Supply Store. Linde Gas & Equipment. (N.D.).
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). (2021).
  • tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Toronto Research Chemicals. (N.D.).
  • tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Sigma-Aldrich. (N.D.).
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